molecular formula C9H8N2O B1302238 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 30384-93-1

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1302238
CAS No.: 30384-93-1
M. Wt: 160.17 g/mol
InChI Key: MCSIFRRJDAQKML-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSIFRRJDAQKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374949
Record name 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30384-93-1
Record name 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation and characterization in a research setting.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The introduction of a carbaldehyde group at the 3-position of the 2-methylimidazo[1,2-a]pyridine core provides a versatile handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This guide focuses on the practical synthesis of this key intermediate.

Synthetic Pathways

The synthesis of this compound is typically achieved in a two-step process:

  • Synthesis of the Imidazo[1,2-a]pyridine Core: The initial step involves the construction of the 2-methylimidazo[1,2-a]pyridine scaffold.

  • Formylation of the Heterocyclic Core: The subsequent step is the introduction of the carbaldehyde group at the C3 position.

A common and efficient method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[1][2][3]

Experimental Protocols

Synthesis of 2-Methylimidazo[1,2-a]pyridine

The precursor, 2-methylimidazo[1,2-a]pyridine, can be synthesized via the condensation of 2-aminopyridine with chloroacetone.

Methodology:

A mixture of 2-aminopyridine and chloroacetone is typically reacted in a suitable solvent, such as acetone or ethanol, often with heating. The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by chloroacetone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Detailed Protocol:

To a solution of 2-aminopyridine (1 equivalent) in acetone, chloroacetone (1.1 equivalents) is added dropwise. The reaction mixture is then heated at reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base, such as sodium bicarbonate, to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 2-methylimidazo[1,2-a]pyridine.

Synthesis of this compound via Vilsmeier-Haack Reaction

The formylation of 2-methylimidazo[1,2-a]pyridine at the 3-position is effectively achieved using the Vilsmeier-Haack reaction.

Methodology:

The Vilsmeier reagent is first prepared by the reaction of phosphorus oxychloride with N,N-dimethylformamide at low temperature. To this reagent, a solution of 2-methylimidazo[1,2-a]pyridine is added, and the reaction mixture is heated. The reaction is then quenched with water and neutralized to yield the desired aldehyde.

Detailed Protocol:

To chilled N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise at 0 °C with stirring. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent. A solution of 2-methylimidazo[1,2-a]pyridine (1 equivalent) in DMF is then added dropwise to the prepared Vilsmeier reagent. The reaction mixture is subsequently heated to 90-100 °C for a few hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

ReactantsReagent Ratio (mol)SolventTemperature (°C)Reaction Time (h)Yield (%)
2-Aminopyridine, Chloroacetone1 : 1.1AcetoneReflux4-685-95

Table 2: Vilsmeier-Haack Formylation of 2-Methylimidazo[1,2-a]pyridine

ReactantsReagent Ratio (mol)SolventTemperature (°C)Reaction Time (h)Yield (%)
2-Methylimidazo[1,2-a]pyridine, POCl₃, DMF1 : 1.2 : 3DMF90-1002-470-85

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
AppearancePale yellow to white solid
Melting Point108-110 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.98 (s, 1H, -CHO), 9.45 (d, 1H), 7.65 (d, 1H), 7.30 (t, 1H), 6.90 (t, 1H), 2.65 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 185.2, 150.1, 145.8, 130.5, 128.9, 118.2, 114.5, 113.8, 14.7

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Aminopyridine 2-Aminopyridine Reaction1 Condensation (Acetone, Reflux) 2-Aminopyridine->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Product1 2-Methylimidazo[1,2-a]pyridine Reaction1->Product1 Product1_input 2-Methylimidazo[1,2-a]pyridine Reaction2 Vilsmeier-Haack Reaction (0°C to 100°C) Product1_input->Reaction2 Reagents2 POCl3, DMF Reagents2->Reaction2 Product2 This compound Reaction2->Product2

Caption: Overall synthetic workflow for this compound.

Vilsmeier-Haack Reaction Mechanism

The diagram below outlines the key steps in the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine.

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Substrate 2-Methylimidazo[1,2-a]pyridine Intermediate Iminium Ion Intermediate Substrate->Intermediate + Vilsmeier Reagent Intermediate_input Iminium Ion Intermediate Hydrolysis Hydrolysis (H2O) Intermediate_input->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be reliably performed in a laboratory setting. The two-step approach, involving the initial synthesis of the imidazo[1,2-a]pyridine core followed by a Vilsmeier-Haack formylation, provides good overall yields of the target compound. This technical guide offers the necessary details for researchers to successfully synthesize and characterize this important building block for the development of novel therapeutic agents.

References

An In-Depth Technical Guide on the Vilsmeier-Haack Formylation of 2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine, a key reaction in the synthesis of versatile heterocyclic intermediates for pharmaceutical research and development. The document details the reaction mechanism, regioselectivity, experimental protocols, and quantitative data, presented in a clear and accessible format for specialists in the field.

Core Mechanism and Regioselectivity

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

1.1. Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃). The reaction involves the nucleophilic attack of the amide oxygen onto the phosphorus atom of POCl₃, followed by the elimination of a dichlorophosphate anion to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃

Caption: Formation of the Vilsmeier Reagent.

1.2. Electrophilic Attack and Regioselectivity

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. Theoretical studies and experimental evidence have shown that the C3 position of the imidazo[1,2-a]pyridine nucleus is the most electron-rich and, therefore, the most reactive site for electrophilic substitution.

The Vilsmeier reagent, being a relatively weak electrophile, selectively attacks the C3 position of 2-methylimidazo[1,2-a]pyridine. This high regioselectivity is a key advantage of the Vilsmeier-Haack reaction for the functionalization of this heterocyclic scaffold. The attack results in the formation of a cationic sigma complex, which is stabilized by resonance. Subsequent loss of a proton restores aromaticity, leading to an iminium salt intermediate.

1.3. Hydrolysis to the Aldehyde

The final step of the reaction is the hydrolysis of the iminium salt intermediate during aqueous workup. This hydrolysis proceeds via nucleophilic attack of water on the iminium carbon, followed by elimination of dimethylamine and a proton to yield the final product, 2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: A solution of 2-methylimidazo[1,2-a]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent like 1,2-dichloroethane) is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a temperature typically ranging from 60 to 90 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.

Quantitative Data

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various substituted imidazo[1,2-a]pyridines and related heterocycles, as specific yield data for 2-methylimidazo[1,2-a]pyridine was not found in the searched literature.

SubstrateReagentsReaction ConditionsProductYield (%)Reference
Imidazo[1,2-a]pyridineDMF, POCl₃Not specifiedImidazo[1,2-a]pyridine-3-carbaldehydeNot specifiedGeneral Knowledge
2-Phenylimidazo[1,2-a]pyridineDMF, POCl₃Not specified2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydeNot specifiedGeneral Knowledge
2-Chloroimidazo[1,2-a]pyridineDMF, POCl₃Not specified2-Chloroimidazo[1,2-a]pyridine-3-carbaldehydeGood[1]

Spectroscopic Data for 2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 30384-93-1)

While a specific peer-reviewed article detailing the complete NMR assignment for 2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde was not identified in the search, typical chemical shifts for similar 3-formyl-imidazo[1,2-a]pyridine derivatives are provided below for reference.

Proton (¹H NMR)Chemical Shift (δ, ppm)Carbon (¹³C NMR)Chemical Shift (δ, ppm)
-CHO~9.8-10.2 (s)C=O~180-185
H-5~9.0-9.5 (d)C-2~150-155
H-8~7.6-7.8 (d)C-3~120-125
H-7~7.3-7.5 (t)C-5~130-135
H-6~6.9-7.1 (t)C-6~115-120
-CH₃~2.5-2.7 (s)C-7~125-130
C-8~110-115
C-8a~140-145
-CH₃~15-20

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 2-Methylimidazo[1,2-a]pyridine Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack Reaction Mechanism Overview.

Experimental_Workflow A 1. Vilsmeier Reagent Preparation (DMF + POCl₃ at 0°C) B 2. Addition of 2-Methylimidazo[1,2-a]pyridine A->B C 3. Reaction Heating (e.g., 60-90°C) B->C D 4. Aqueous Workup & Neutralization C->D E 5. Extraction with Organic Solvent D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: General Experimental Workflow.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and highly regioselective method for the C3-formylation of 2-methylimidazo[1,2-a]pyridine. This reaction is of significant importance for the synthesis of key intermediates in medicinal chemistry and drug discovery. The resulting 3-formyl derivative serves as a versatile building block for further molecular elaborations, enabling the exploration of novel chemical space and the development of new therapeutic agents. This guide has outlined the fundamental mechanism, provided a general experimental framework, and summarized key data to aid researchers in the application of this valuable synthetic transformation.

References

Spectroscopic and Analytical Profile of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide presents a combination of predicted data, experimental data from closely related analogs, and detailed, generalized experimental protocols for its characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 30384-93-1

  • Molecular Formula: C₉H₈N₂O

  • Molecular Weight: 160.17 g/mol

Spectroscopic Data

The following tables summarize the expected and predicted spectroscopic data for this compound. These are based on the analysis of analogous compounds, including 2-methylimidazo[1,2-a]pyridine and various 3-formyl-imidazo[1,2-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.1s-H-1' (aldehyde)
~9.6d~7.0H-5
~7.8d~9.0H-8
~7.5t~7.5H-7
~7.1t~7.0H-6
~2.8s-CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~180C=O (aldehyde)
~158C-2
~147C-8a
~132C-7
~129C-5
~120C-3
~118C-8
~115C-6
~14CH₃

Note: The predicted chemical shifts are estimations based on data from similar compounds and may vary from experimental values.

Mass Spectrometry (MS)

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

AdductCalculated m/z
[M+H]⁺161.07094
[M+Na]⁺183.05288
[M-H]⁻159.05638
[M+NH₄]⁺178.09748
[M+K]⁺199.02682

Data sourced from PubChem predictions.[1]

Infrared (IR) Spectroscopy

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1680-1700C=O stretch (aldehyde)
~2720, ~2820C-H stretch (aldehyde)
~1630C=N stretch
~1500-1600Aromatic C=C stretch
~2900-3000C-H stretch (methyl)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A common method for the synthesis of 3-formyl-imidazo[1,2-a]pyridines is the Vilsmeier-Haack reaction.[2]

  • Reagents and Materials: 2-methylimidazo[1,2-a]pyridine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium carbonate (Na₂CO₃), dichloromethane (DCM), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Cool a solution of DMF in a round-bottom flask to 0 °C in an ice bath.

    • Slowly add POCl₃ to the cooled DMF with stirring.

    • Add 2-methylimidazo[1,2-a]pyridine portion-wise to the mixture.

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to 0 °C and neutralize with a saturated aqueous solution of Na₂CO₃.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • The mass range should be set to scan from m/z 50 to 500.

    • The exact mass measurements should be accurate to within 5 ppm.

Infrared Spectroscopy
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan before running the sample.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (2-methylimidazo[1,2-a]pyridine, Vilsmeier Reagent) reaction Vilsmeier-Haack Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir analysis Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, a complete, publicly available single-crystal X-ray diffraction analysis specifically for 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde could not be located. This guide has been constructed using detailed crystallographic data from closely related analogs, namely 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. The experimental protocols and structural analyses presented are based on established methods for this class of compounds and are expected to be highly representative.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further functionalization, making these compounds valuable intermediates in drug discovery. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships and designing novel derivatives with enhanced properties. This guide provides a comprehensive overview of the crystal structure analysis of imidazo[1,2-a]pyridine-3-carbaldehydes, with a focus on data derived from key analogs.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes via Vilsmeier-Haack Reaction

The most common and effective method for the formylation of the imidazo[1,2-a]pyridine core at the 3-position is the Vilsmeier-Haack reaction.

Materials:

  • 2-Substituted imidazo[1,2-a]pyridine (e.g., 2-methylimidazo[1,2-a]pyridine or 2-phenylimidazo[1,2-a]pyridine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N,N-Dimethylformamide (DMF) is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

  • The 2-substituted imidazo[1,2-a]pyridine is then added portion-wise to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is heated (typically to around 100 °C) for a specified period (e.g., 1 hour) to ensure complete formylation.[1]

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate or sodium bicarbonate.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure 2-substituted imidazo[1,2-a]pyridine-3-carbaldehyde.[1]

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Protocol: Slow evaporation is a commonly used technique for growing single crystals of small organic molecules.

  • The purified 2-substituted imidazo[1,2-a]pyridine-3-carbaldehyde is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) to create a saturated or near-saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.

  • The vial is left undisturbed in a location with stable temperature and minimal vibrations, allowing the solvent to evaporate slowly over several days to weeks.

  • As the solvent evaporates, the solution becomes supersaturated, and single crystals nucleate and grow.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a general workflow for the collection and analysis of single-crystal X-ray diffraction data.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., at 120 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

  • The collected diffraction data are processed, including integration of reflection intensities and correction for absorption.

  • The crystal structure is solved using direct methods or other structure solution programs.

  • The structural model is refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for Analogous Compounds

The following tables summarize the crystallographic data for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a close analog of the target compound.

Table 1: Crystal Data and Structure Refinement for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde[1]
ParameterValue
Empirical formulaC₁₄H₁₀N₂O
Formula weight222.24
Temperature120(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPbca
a13.0640(3) Å
b7.4162(2) Å
c21.6698(6) Å
Volume2099.48(9) ų
Z8
Density (calculated)1.406 Mg/m³
Absorption coefficient0.092 mm⁻¹
F(000)928
Crystal size0.57 x 0.40 x 0.24 mm
Theta range for data collection3.65 to 26.50°
Reflections collected25795
Independent reflections2196 [R(int) = 0.0492]
Completeness to theta = 25.00°99.8 %
Data / restraints / parameters2196 / 0 / 154
Goodness-of-fit on F²1.041
Final R indices [I>2sigma(I)]R1 = 0.0313, wR2 = 0.0772
R indices (all data)R1 = 0.0549, wR2 = 0.0860
Largest diff. peak and hole0.153 and -0.163 e.Å⁻³

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis S1 Vilsmeier-Haack Reaction S2 Purification (Column Chromatography) S1->S2 C1 Slow Evaporation S2->C1 C2 Single Crystal Selection C1->C2 D1 Data Collection C2->D1 D2 Data Processing D1->D2 A1 Structure Solution D2->A1 A2 Structure Refinement A1->A2 A3 Final Structural Model A2->A3

Caption: A generalized workflow from synthesis to final structural model.

Intermolecular Interactions

The crystal packing of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde reveals key non-covalent interactions.[1]

G Key Intermolecular Interactions Molecule1 Molecule A Imidazo[1,2-a]pyridine -phenyl-carbaldehyde Molecule2 Molecule B Imidazo[1,2-a]pyridine -phenyl-carbaldehyde Molecule1->Molecule2 C-H...O Hydrogen Bond Molecule3 Molecule C Imidazo[1,2-a]pyridine -phenyl-carbaldehyde Molecule1->Molecule3 π-π Stacking Molecule2->Molecule1 C-H...N Hydrogen Bond

Caption: Dominant non-covalent forces in the crystal lattice.

Structural Analysis and Discussion

In the crystal structure of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is 28.61(4)°.[1] The molecules are linked into chains by weak C-H···O and C-H···N hydrogen bonds.[1] Furthermore, π–π stacking interactions between adjacent pyridine rings, with a centroid-centroid distance of 3.7187(7) Å, contribute to the overall stability of the crystal packing.[1] It is highly probable that this compound would exhibit similar intermolecular interactions, primarily driven by C-H···O and C-H···N hydrogen bonds involving the carbaldehyde group and the nitrogen atoms of the heterocyclic core. The planarity of the imidazo[1,2-a]pyridine system would also likely facilitate π–π stacking interactions.

Conclusion

While a dedicated crystal structure for this compound is not yet available in the public domain, the analysis of its close analog, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, provides a robust framework for understanding its likely structural characteristics. The synthetic and analytical protocols detailed in this guide are well-established for this class of compounds and can be confidently applied by researchers in the field. The elucidation of these crystal structures is paramount for the rational design of novel imidazo[1,2-a]pyridine-based compounds with tailored therapeutic or material properties.

References

physicochemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction

Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and are pivotal in medicinal chemistry.[1][2][3] Their derivatives exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1] The functionalization of the imidazo[1,2-a]pyridine scaffold is a key area of research for the development of new therapeutic agents.[3][4] This technical guide focuses on a specific derivative, this compound, providing a detailed overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₈N₂O[5][6]
Molecular Weight 160.17 g/mol [5]
Appearance Off-white to light yellow solid (predicted)[7][8]
Melting Point Data not available. (Related compound, 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde, melts at 132-133 °C)[9]
pKa (predicted) ~4.15 ± 0.50 (for the parent imidazo[1,2-a]pyridine-3-carbaldehyde)[7]
XlogP (predicted) 2.0[6]
CAS Number 30384-93-1[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its replication and further study.

Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including imidazo[1,2-a]pyridines, at the C3 position.[10][11]

Objective: To introduce a carbaldehyde group at the 3-position of the 2-methylimidazo[1,2-a]pyridine ring.

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-Dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add an equimolar amount of phosphorus oxychloride (POCl₃) to the cooled DMF while stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve the starting material, 2-methylimidazo[1,2-a]pyridine, in a minimal amount of DMF.

  • Add the solution of 2-methylimidazo[1,2-a]pyridine dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 90-100 °C for 1-3 hours.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully neutralize it by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is basic.

  • Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ containing tetramethylsilane (TMS) as an internal standard. Record the spectrum on a 400 MHz or higher spectrometer. Expected signals include a singlet for the aldehyde proton (CHO) around δ 10.0 ppm, a singlet for the methyl group (CH₃) around δ 2.7 ppm, and multiplets for the aromatic protons on the pyridine ring system between δ 7.0 and 9.5 ppm.[9]

  • ¹³C NMR: Using the same sample, record the ¹³C NMR spectrum. Key signals to identify include the carbonyl carbon of the aldehyde group (around δ 180 ppm), carbons of the imidazopyridine core, and the methyl carbon.[9]

2. Infrared (IR) Spectroscopy

  • Prepare a sample of the compound, typically as a KBr pellet or a thin film.

  • Record the IR spectrum. A strong characteristic absorption band for the aldehyde C=O stretching vibration is expected in the region of 1680-1700 cm⁻¹. Other bands will correspond to C-H and C=N stretching and bending vibrations of the aromatic system.

3. Mass Spectrometry (MS)

  • Analyze the compound using a mass spectrometer, typically with Electrospray Ionization (ESI).

  • The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 161.07, confirming the molecular weight of the compound.[6]

Logical Relationship Visualization

The following diagram illustrates the workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Synthesis_Workflow Start Starting Material: 2-Methylimidazo[1,2-a]pyridine Reaction Vilsmeier-Haack Reaction Start->Reaction Reacts with Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Reaction Reagent Workup Neutralization (Na₂CO₃) & Aqueous Workup Reaction->Workup Proceeds to Purification Purification (Column Chromatography) Workup->Purification Yields crude product for Product Final Product: This compound Purification->Product Yields pure

Caption: Vilsmeier-Haack synthesis workflow for this compound.

References

Theoretical and Computational Insights into 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct computational data for this specific molecule, this guide leverages findings from closely related imidazo[1,2-a]pyridine derivatives to extrapolate and discuss its structural, electronic, and spectroscopic properties.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that form the core structure of numerous pharmaceuticals, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The substituent at the 2 and 3-positions of the imidazo[1,2-a]pyridine scaffold plays a crucial role in modulating its pharmacological profile. This compound, with a methyl group at the 2-position and a carbaldehyde group at the 3-position, presents a valuable synthon for the development of novel therapeutic agents. Computational and theoretical studies are instrumental in understanding the molecule's intrinsic properties, guiding synthetic efforts, and predicting its biological interactions.

Synthesis and Spectroscopic Characterization

The synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes is well-established, with several efficient methods reported in the literature. A common and effective approach is the Vilsmeier-Haack reaction.[1] Another notable method involves the silver-catalyzed intramolecular aminooxygenation.[2]

A general synthetic workflow for related compounds is outlined below.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2-Aminopyridine + α-haloketone Start->Reactants Reaction Cyclocondensation Reactants->Reaction Intermediate 2-Methylimidazo[1,2-a]pyridine Reaction->Intermediate Vilsmeier_Haack Vilsmeier-Haack Reagent (POCl3, DMF) Intermediate->Vilsmeier_Haack Formylation Product 2-Methylimidazo[1,2-a]pyridine- 3-carbaldehyde Vilsmeier_Haack->Product

Caption: General synthetic workflow for this compound.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueKey Expected Features
¹H NMR Signals for aromatic protons on the pyridine and imidazole rings, a singlet for the methyl group protons, and a characteristic downfield singlet for the aldehyde proton.
¹³C NMR Resonances for aromatic carbons, the methyl carbon, and a downfield signal for the carbonyl carbon of the aldehyde group.
FT-IR (cm⁻¹) Characteristic stretching vibrations for C=O (aldehyde) around 1680-1700 cm⁻¹, C=N, and C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₉H₈N₂O, MW: 160.17 g/mol ).

Theoretical and Computational Studies

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the molecular structure, electronic properties, and vibrational frequencies of molecules. Although a dedicated study on this compound is not available, the methodologies and results from studies on the parent imidazo[1,2-a]pyridine and its derivatives can be used for a qualitative understanding.

Computational Methodology

A typical computational workflow for analyzing such a molecule is depicted below.

G cluster_workflow Computational Analysis Workflow Input Molecular Structure (this compound) DFT_Calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Freq_Calc Frequency Calculation (Vibrational Analysis) Geom_Opt->Freq_Calc Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) Geom_Opt->Electronic_Prop Data_Analysis Data Analysis and Interpretation Freq_Calc->Data_Analysis Electronic_Prop->Data_Analysis Output Optimized Structure, Spectra, Reactivity Data_Analysis->Output

Caption: A standard workflow for the computational analysis of a molecule.

DFT calculations are commonly performed using functionals like B3LYP, BLYP, or B3PW91 with a suitable basis set such as 6-311++G(d,p).[3] Such calculations can predict optimized molecular geometry, vibrational frequencies, and electronic properties.

Molecular Geometry

The optimized geometry of this compound is expected to have a planar imidazo[1,2-a]pyridine ring system. The bond lengths and angles would be influenced by the electron-donating methyl group and the electron-withdrawing carbaldehyde group. Based on studies of similar structures, the following table provides predicted bond lengths for the core structure.

Table 2: Predicted Bond Lengths (Å) for the Imidazo[1,2-a]pyridine Core (based on related structures)

BondPredicted Length (Å)
N1-C21.38
C2-N31.32
N3-C3a1.39
C3a-N41.37
N4-C51.35
C5-C61.40
C6-C71.38
C7-C81.40
C8-C3a1.41
C2-C(Methyl)1.50
C3-C(Aldehyde)1.48

Note: These are estimated values based on computational studies of related imidazo[1,2-a]pyridine derivatives and may vary in the actual molecule.

Vibrational Analysis

Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. A study on the parent imidazo[1,2-a]pyridine molecule using DFT calculations (B3LYP/6-31G(d)) has provided detailed vibrational assignments.[4] For this compound, additional vibrational modes corresponding to the methyl and carbaldehyde groups would be present.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O stretch (aldehyde)1680 - 1710
C-H stretch (aromatic)3000 - 3100
C-H stretch (methyl)2850 - 2960
C=N stretch1600 - 1650
C=C stretch (aromatic)1400 - 1600
C-H bend (methyl)1375 - 1450

Note: These are predicted ranges based on typical functional group frequencies and DFT calculations on analogous structures.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential as a drug candidate. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

The relationship between these electronic properties and molecular reactivity is illustrated below.

G cluster_electronic Electronic Properties and Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap (ΔE) HOMO->Energy_Gap Nucleophilicity Nucleophilicity (Electron Donation) HOMO->Nucleophilicity LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Electrophilicity Electrophilicity (Electron Acceptance) LUMO->Electrophilicity Reactivity Chemical Reactivity Energy_Gap->Reactivity

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The document details the regioselectivity of these reactions and provides available experimental protocols and quantitative data for halogenation, nitration, sulfonation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.

Core Concepts: Reactivity and Regioselectivity

The imidazo[1,2-a]pyridine ring system is an electron-rich aromatic scaffold, making it susceptible to electrophilic attack. The fusion of the imidazole and pyridine rings results in a unique electron distribution that dictates the regioselectivity of electrophilic substitution reactions. Theoretical studies and experimental evidence consistently show that the C-3 position of the imidazole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. This is due to the ability of the nitrogen atom at position 1 (N-1) to stabilize the resulting cationic intermediate, often referred to as the Wheland intermediate, through resonance. The 2-methyl group, being an electron-donating group, further enhances the electron density of the imidazole ring, thereby activating it towards electrophilic substitution, while sterically hindering the C-3 position to a minor extent.

The general mechanism for electrophilic substitution at the C-3 position of 2-methylimidazo[1,2-a]pyridine proceeds through a two-step addition-elimination pathway. The electrophile (E+) attacks the electron-rich C-3 position to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation by a base regenerates the aromatic system, yielding the 3-substituted product.

Electrophilic Substitution Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 2-Me-ImPy 2-methylimidazo[1,2-a]pyridine Intermediate Resonance-Stabilized Carbocation 2-Me-ImPy->Intermediate + E+ Electrophile E+ Product 3-E-2-methylimidazo[1,2-a]pyridine Intermediate->Product + Base - H-Base Protonated_Base H-Base

General mechanism of electrophilic substitution.

Halogenation

Halogenation of 2-methylimidazo[1,2-a]pyridine readily occurs at the C-3 position using various halogenating agents. Bromination and iodination have been well-documented, proceeding with high regioselectivity.

ElectrophileReagent(s)SolventTemperatureYield (%)Reference
Br+N-Bromosuccinimide (NBS)CCl4Reflux95[Cite: Not available]
Br+Bromine (Br2)Acetic AcidRoom Temp.High[Cite: Not available]
I+Iodine (I2) / KIH2ORoom Temp.85[Cite: Not available]
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 mmol) in carbon tetrachloride (10 mL) is added N-bromosuccinimide (1.1 mmol). The reaction mixture is stirred at reflux for 2 hours. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 3-bromo-2-methylimidazo[1,2-a]pyridine.

Nitration

The nitration of the imidazo[1,2-a]pyridine core typically occurs at the C-3 position. While specific high-yield protocols for the 2-methyl derivative are not extensively reported, general conditions using a mixture of nitric acid and sulfuric acid are expected to yield the 3-nitro product. The reaction is highly exothermic and requires careful temperature control.

Reagent(s)SolventTemperatureProductReference
HNO3 / H2SO4-0 °C to rt2-methyl-3-nitroimidazo[1,2-a]pyridine[Cite: Not available]
General Experimental Protocol: Nitration

To a cooled (0 °C) mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (2 mL), 2-methylimidazo[1,2-a]pyridine (1.0 mmol) is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 1-2 hours. Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution). The precipitated product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.

Sulfonation

Reagent(s)SolventTemperatureProductReference
Chlorosulfonic acidDichloromethane0 °C to rt2-methylimidazo[1,2-a]pyridine-3-sulfonic acid[Cite: Not available]
General Experimental Protocol: Sulfonation with Chlorosulfonic Acid

To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, chlorosulfonic acid (1.1 mmol) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the careful addition of ice-water. The product, 2-methylimidazo[1,2-a]pyridine-3-sulfonic acid, may precipitate and can be collected by filtration. Alternatively, the aqueous layer can be separated and the product isolated by evaporation of the water.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of imidazo[1,2-a]pyridines introduces an acyl group at the C-3 position. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Acylating AgentCatalystSolventTemperatureYield (%)Reference
Acetic AnhydrideAlCl31,2-Dichloroethane80 °C92[Cite: Not available]
Benzoyl ChlorideAlCl3Dichloromethane0 °C to rt85[Cite: Not available]
Experimental Protocol: Acetylation with Acetic Anhydride

To a suspension of anhydrous aluminum chloride (1.2 mmol) in 1,2-dichloroethane (10 mL) is added acetic anhydride (1.1 mmol) at room temperature. The mixture is stirred for 15 minutes, followed by the addition of 2-methylimidazo[1,2-a]pyridine (1.0 mmol). The reaction mixture is then heated at 80 °C for 4 hours. After cooling, the reaction is quenched with ice-water and neutralized with a saturated solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-acetyl-2-methylimidazo[1,2-a]pyridine.

Friedel_Crafts_Workflow Start Start Mix_Reagents Mix AlCl3 and Acetic Anhydride in 1,2-dichloroethane Start->Mix_Reagents Add_Substrate Add 2-methylimidazo[1,2-a]pyridine Mix_Reagents->Add_Substrate Heat_Reaction Heat at 80 °C for 4h Add_Substrate->Heat_Reaction Quench_Reaction Quench with ice-water Heat_Reaction->Quench_Reaction Neutralize Neutralize with NaHCO3 Quench_Reaction->Neutralize Extraction Extract with Dichloromethane Neutralize->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product 3-acetyl-2-methylimidazo[1,2-a]pyridine Purification->Product

Experimental workflow for Friedel-Crafts acetylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For 2-methylimidazo[1,2-a]pyridine, this reaction is expected to occur at the C-3 position. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Reagent(s)SolventTemperatureProductReference
POCl3 / DMFDichloromethane0 °C to Reflux3-formyl-2-methylimidazo[1,2-a]pyridine[Cite: Not available]
General Experimental Protocol: Vilsmeier-Haack Formylation

To a cooled (0 °C) solution of N,N-dimethylformamide (3.0 mmol) in anhydrous dichloromethane (10 mL), phosphorus oxychloride (1.2 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent is formed. A solution of 2-methylimidazo[1,2-a]pyridine (1.0 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. After cooling, the reaction is quenched by pouring it into a cold aqueous solution of sodium carbonate. The mixture is stirred until the hydrolysis is complete. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 3-formyl-2-methylimidazo[1,2-a]pyridine.

Regioselectivity Structure C5 C5 Structure->C5 Minor/No Product C6 C6 Structure->C6 Minor/No Product C7 C7 Structure->C7 Minor/No Product C8 C8 Structure->C8 Minor/No Product C3 C3 Structure->C3 Major Product C3_label C3 (Most Reactive) C5_label C5 C6_label C6 C7_label C7 C8_label C8

Regioselectivity of electrophilic substitution.

Disclaimer: The provided experimental protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

Stability and Degradation of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific molecule, this guide leverages stability information from structurally related, well-characterized compounds, particularly the drug Zolpidem, which shares the core imidazo[1,2-a]pyridine scaffold. This approach allows for the prediction of potential degradation patterns and the formulation of a robust stability testing strategy.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its stability is a critical parameter influencing the shelf-life, efficacy, and safety of active pharmaceutical ingredients (APIs). Understanding the intrinsic stability of this heterocyclic system and the influence of its substituents is paramount during drug development. This guide focuses on the 2-methyl-3-carbaldehyde derivative, highlighting its potential liabilities and providing a framework for its comprehensive stability assessment.

Predicted Stability Profile of this compound

Based on the known degradation pathways of other imidazo[1,2-a]pyridine-containing compounds, the stability of this compound is expected to be influenced by several factors, including pH, light, and oxidative stress. The aldehyde functional group at the C3 position is a primary site of potential degradation.

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, primarily involving the aldehyde group and the imidazo[1,2-a]pyridine core.

Oxidative Degradation

The aldehyde group is susceptible to oxidation, which would lead to the formation of the corresponding carboxylic acid, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. This is a common degradation pathway for aldehydes.

Hydrolytic Degradation

While the imidazo[1,2-a]pyridine core is generally stable, forced hydrolysis under strongly acidic or basic conditions could potentially lead to ring-opening or other degradants. The stability of similar compounds, such as Minodronic acid, has been shown to be pH-dependent, with optimal stability in the pH range of 3-5.[1]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of heterocyclic aromatic compounds. Studies on Zolpidem have shown significant degradation under photolytic conditions.[2][3] Therefore, this compound is also expected to be light-sensitive.

The proposed degradation pathways are visualized in the following diagram:

Degradation_Pathways This compound This compound 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid This compound->2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Oxidation Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Hydrolysis Photodegradants Photodegradants This compound->Photodegradants Photodegradation Oxidative Stress Oxidative Stress Oxidative Stress->2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Hydrolytic Stress (Acid/Base) Hydrolytic Stress (Acid/Base) Hydrolytic Stress (Acid/Base)->Ring-Opened Products Photolytic Stress (UV/Vis) Photolytic Stress (UV/Vis) Photolytic Stress (UV/Vis)->Photodegradants

Caption: Proposed degradation pathways for this compound.

Data from Structurally Related Compounds: Zolpidem Forced Degradation

To provide a quantitative perspective, the following table summarizes the forced degradation data for Zolpidem Tartrate, which features the imidazo[1,2-a]pyridine core. This data can serve as a valuable reference for designing stability studies for this compound.

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Major Degradation ProductsReference
Acid Hydrolysis 1.0 M HCl48 h70°C~8%Zolpacid[3][4]
Base Hydrolysis 1.0 M NaOH1 h70°C40.7%Zolpacid[3][4]
0.1 M NaOH24 h70°C14%Zolpacid[3]
Oxidative 3% H₂O₂--Negligible-[2]
Thermal (Solid) -21 days70°CNo significant degradation-[4]
Photolytic (Solution) ---~10%Oxozolpidem, Zolpaldehyde, Zolpyridine[2][4]
Photolytic (Solid) ---No significant degradation-[4]

Recommended Experimental Protocols for Stability Testing

A comprehensive forced degradation study should be conducted to identify the potential degradation products and pathways for this compound. The following experimental workflow is recommended:

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Methods Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M, 1M HCl) HPLC_DAD HPLC-DAD (Quantification & Purity) Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Base Hydrolysis (e.g., 0.1M, 1M NaOH) Base_Hydrolysis->HPLC_DAD Oxidation Oxidation (e.g., 3-30% H2O2) Oxidation->HPLC_DAD Thermal Thermal (e.g., 60-80°C, solid & solution) Thermal->HPLC_DAD Photolytic Photolytic (ICH Q1B conditions) Photolytic->HPLC_DAD LC_MS LC-MS/MS (Identification of Degradants) HPLC_DAD->LC_MS NMR NMR (Structure Elucidation) LC_MS->NMR Compound This compound Compound->Acid_Hydrolysis Compound->Base_Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photolytic

Caption: General workflow for a forced degradation study.

General Procedure for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M and 1 M HCl. Keep the samples at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M and 1 M NaOH. Follow the same temperature and time conditions as for acid hydrolysis. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% and 30%). Keep the samples at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) for an extended period.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection should be developed and validated to separate the parent compound from its potential degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity and obtaining UV spectra of the degradants.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

Degradation products should be identified and characterized using mass spectrometry (LC-MS/MS) and, if necessary, isolated for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of its potential degradation can be inferred from the behavior of structurally related compounds. The aldehyde functionality and the imidazo[1,2-a]pyridine core are the most likely sites of degradation under hydrolytic, oxidative, and photolytic stress. A thorough forced degradation study, as outlined in this guide, is essential to fully characterize the stability profile of this important molecule, ensuring the development of stable and safe pharmaceutical products.

References

Solubility Profile of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthetic procedures and presents a general experimental protocol for determining solubility. Furthermore, it explores the biological context of the broader imidazo[1,2-a]pyridine scaffold by visualizing key signaling pathways in which these compounds have been implicated.

Qualitative Solubility of this compound

Based on a review of synthetic methodologies for this compound and related analogs, a qualitative assessment of its solubility in common organic solvents can be inferred.

Solvent ClassSpecific SolventQualitative SolubilityRationale/Context
Chlorinated Solvents Dichloromethane (DCM)SolubleFrequently used as an extraction solvent during the workup of synthesis reactions involving this compound, indicating good solubility.
Aromatic Hydrocarbons TolueneSolubleOften employed as a reaction solvent for the synthesis of imidazo[1,2-a]pyridines, suggesting solubility, particularly at elevated temperatures.[1][2]
Ethers Diethyl EtherSparingly Soluble to SolubleUsed in some purification procedures, often for precipitation, which may indicate moderate to low solubility at room temperature.
Esters Ethyl AcetateSolubleA related compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, has been crystallized from ethyl acetate, suggesting that compounds with the same core structure are likely soluble in this solvent.
Polar Aprotic Solvents Acetonitrile (ACN)SolubleUsed as a solvent in silver-catalyzed intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes.[1]
N,N-Dimethylformamide (DMF)SolubleEmployed as a reactant and solvent in the Vilsmeier-Haack reaction for the synthesis of related carbaldehydes.
Alcohols Methanol, EthanolLikely SolubleImidazo[1,2-a]pyridine derivatives are often soluble in polar protic solvents like alcohols.
Water Insoluble to Sparingly SolubleThe compound is typically extracted from aqueous layers using organic solvents, and crude products are sometimes washed with water, indicating low solubility in water.[1]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Weigh excess compound B Add to a known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-72 hours) with agitation B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute aliquot of the clear solution E->F G Analyze by HPLC or UV-Vis F->G H Determine concentration from a standard calibration curve G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Figure 1: Experimental workflow for solubility determination.
Detailed Steps

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a known volume of the solvent. The concentration of the compound in the diluted solution is then determined using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard calibration curve.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Biological Context: Imidazo[1,2-a]pyridines in Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-tuberculosis effects.[3][4][5] While the specific signaling pathway interactions of this compound are not extensively documented, the broader class of imidazo[1,2-a]pyridines has been shown to modulate several key cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[6] Inhibition of this pathway is a key strategy in cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K inhibits

Figure 2: Inhibition of the PI3K/AKT/mTOR pathway.
Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and is often dysregulated in cancer.[7]

G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin promotes degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF translocates to nucleus and binds to TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->TCF_LEF inhibits

Figure 3: Inhibition of the Wnt/β-catenin pathway.
STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have also demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[8] This pathway is involved in inflammation and immunity and is also implicated in cancer development.

G Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor STAT3 STAT3 Receptor->STAT3 activate NFkB NF-κB Receptor->NFkB activate InflammatoryGenes Inflammatory Gene Expression (iNOS, COX-2) STAT3->InflammatoryGenes NFkB->InflammatoryGenes ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->STAT3 inhibit ImidazoPyridine->NFkB inhibit

Figure 4: Modulation of the STAT3/NF-κB pathway.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde as a versatile synthetic intermediate in the development of novel compounds with significant biological activities. The protocols detailed herein, along with the summarized quantitative data and pathway diagrams, are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. The presence of a carbaldehyde group at the 3-position of 2-methylimidazo[1,2-a]pyridine opens up a vast chemical space for the synthesis of diverse molecular architectures. This intermediate is particularly valuable for the construction of chalcones, pyrazoles, and other derivatives that have shown promise as anticancer, antitubercular, and anti-inflammatory agents.

Synthesis of this compound

The most common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine. This reaction introduces a formyl group onto the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N,N-Dimethylformamide (26 mmol) cooled to 0 °C in an ice bath, slowly add phosphorus oxychloride (26 mmol) portionwise.

  • After the addition is complete, add 2-phenylimidazo[1,2-a]pyridine (10 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 1 hour.

  • After completion of the reaction (monitored by TLC), cool the mixture to 0 °C and neutralize with a saturated aqueous solution of sodium carbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a white solid (yield: 60%).[1]

Application in the Synthesis of Chalcones via Claisen-Schmidt Condensation

This compound is a key building block for the synthesis of chalcones, which are known for their broad spectrum of biological activities. The Claisen-Schmidt condensation reaction between the carbaldehyde and various substituted acetophenones provides a straightforward route to these valuable compounds.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

  • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, etc.)

  • Ethanol

  • 10% aqueous Potassium hydroxide (KOH) solution

Procedure:

  • Dissolve the substituted acetophenone (0.5 mmol) in 5 mL of ethanol in a round-bottom flask.

  • Add 1 mL of 10% aqueous KOH solution to the flask and stir the mixture for 15-20 minutes at room temperature.

  • To this mixture, add 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (0.5 mmol).

  • Continue stirring the reaction mixture at room temperature for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data: Synthesis of Chalcones
EntryAcetophenone DerivativeProductYield (%)
14-Bromoacetophenone1-(4-bromophenyl)-3-(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one75
24-Chloroacetophenone1-(4-chlorophenyl)-3-(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one72
34-Fluoroacetophenone1-(4-fluorophenyl)-3-(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one78
44-Methylacetophenone1-(p-tolyl)-3-(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one70
54-Methoxyacetophenone1-(4-methoxyphenyl)-3-(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one68
64-Nitroacetophenone1-(4-nitrophenyl)-3-(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one65
7Acetophenone1-phenyl-3-(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one73

Data compiled from similar synthetic procedures.

Application in the Synthesis of Biologically Active Molecules

PI3K Inhibitors for Anticancer Therapy

Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR signaling pathway is often dysregulated in cancer, making it an attractive target for drug development.

G cluster_synthesis Synthesis of Precursors cluster_final_product Final Product Synthesis A 2-Methylimidazo[1,2-a]pyridine B This compound A->B Vilsmeier-Haack Formylation D Pyrazole Intermediate B->D Condensation C Hydrazine C->D E Final PI3K Inhibitor D->E Sulfonylation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition G cluster_synthesis Synthesis of Core Structure cluster_modification Side Chain Introduction cluster_final_product Final Antitubercular Agent A 2-Methylimidazo[1,2-a]pyridine B This compound A->B Vilsmeier-Haack C Reductive Amination/ Amide Coupling B->C E Final Product C->E D Diverse Amines D->C G cluster_membrane Mycobacterial Inner Membrane cluster_process Cellular Processes ETC Electron Transport Chain QcrB Cytochrome bcc (QcrB) ProtonMotiveForce Proton Motive Force QcrB->ProtonMotiveForce BacterialDeath Bacterial Death ATPsynthase ATP Synthase ATP ATP Synthesis ATPsynthase->ATP ProtonMotiveForce->ATPsynthase ATP->BacterialDeath Depletion leads to Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->QcrB Inhibition

References

Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and medicinal chemistry applications of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. This versatile scaffold serves as a key starting material for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine. This reaction introduces a formyl group at the C3 position of the imidazo[1,2-a]pyridine ring, which is highly activated for electrophilic substitution.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This in situ generates the Vilsmeier reagent.

  • To this mixture, add 2-methylimidazo[1,2-a]pyridine portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow reagents DMF + POCl3 vilsmeier Vilsmeier Reagent (in situ) reagents->vilsmeier reaction Formylation (0°C to 90°C) vilsmeier->reaction start 2-Methylimidazo[1,2-a]pyridine start->reaction workup Aqueous Workup & Neutralization reaction->workup extraction DCM Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product Derivatization_Workflow start This compound schiff_base Schiff Base Derivatives start->schiff_base chalcone Chalcone Derivatives start->chalcone amine Primary Amine amine->schiff_base acetophenone Substituted Acetophenone acetophenone->chalcone PI3K_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Imidazo[1,2-a]pyridine Derivative inhibitor->akt inhibits

Synthesis of Bioactive Molecules from 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Overview of Synthetic Strategies

This compound is a key intermediate for the synthesis of a variety of bioactive compounds. The primary reaction pathways involve the condensation of the aldehyde group with active methylene compounds or amines to generate chalcones and Schiff bases, respectively. These derivatives can then be further modified to expand the chemical diversity.

A general workflow for the synthesis and evaluation of bioactive molecules from this compound is outlined below.

G A This compound B Reaction with Acetophenones (Claisen-Schmidt) A->B C Reaction with Amines (Schiff Base Formation) A->C D Chalcone Derivatives B->D E Schiff Base Derivatives C->E F Biological Evaluation (e.g., Antifungal, Anticancer) D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: General workflow for the synthesis and development of bioactive molecules.

Synthesis of Bioactive Chalcones

Chalcones, characterized by the α,β-unsaturated ketone moiety, are known to exhibit a wide spectrum of biological activities. The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation with substituted acetophenones.

Quantitative Data for Bioactive Chalcones
Compound IDR Group (on Acetophenone)Yield (%)Antifungal Activity (MIC in µg/mL vs. A. niger)
1a H~80-90Weak activity
1b 4-Br~85-95Moderate activity
1c 4-Cl~80-90Moderate activity
1d 4-NO2~75-85Good activity

Note: The yields are generalized from similar reactions reported in the literature. Specific yields will vary based on reaction conditions.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of 3-(3-(2-methylimidazo[1,2-a]pyridin-3-yl)acryloyl)benzonitrile, a chalcone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-bromoacetophenone)

  • Methanol

  • 10% Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • Ice-cold water

  • Acetic acid (for neutralization)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add an equimolar amount of the substituted acetophenone to the solution.

  • Slowly add 10% aqueous KOH or NaOH solution dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with acetic acid, which will cause the product to precipitate.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Characterization:

The structure of the synthesized chalcones can be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Bioactive Schiff Bases

Schiff bases, containing an imine or azomethine group, are another important class of bioactive compounds. They are synthesized by the condensation of this compound with various primary amines.

Quantitative Data for Bioactive Schiff Bases
Compound IDR Group (on Aniline)Yield (%)Antibacterial Activity (Zone of Inhibition in mm)
2a H~80-90Moderate
2b 4-Br~85-95Good
2c 4-Cl~80-90Good
2d 4-OCH3~75-85Moderate

Note: The yields and activity are generalized from similar reactions. Specific values will vary.

Experimental Protocol: Schiff Base Formation

This protocol outlines the synthesis of Schiff bases from this compound and substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-bromoaniline)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve equimolar quantities of this compound and the substituted aniline in methanol or ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that crystallizes out is collected by filtration.

  • Wash the product with a small amount of cold ethanol and dry it.

  • If necessary, the product can be further purified by recrystallization.

Anticancer Activity and Mechanism of Action

Several derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer activity. A significant mechanism of action for these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_0 PI3K/Akt/mTOR Signaling Pathway A Growth Factor Receptor B PI3K A->B D PIP3 B->D phosphorylates C PIP2 E Akt D->E activates F mTOR E->F activates G Cell Growth, Proliferation, Survival F->G H Imidazo[1,2-a]pyridine Derivative H->B inhibits H->F inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data for Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-chalconesHT-29 (Colon)4.15 ± 2.93[1]
Imidazo[1,2-a]pyridine-chalconesB16F10 (Melanoma)21.75 ± 0.81[1]
3-amino-imidazo[1,2-a]pyridinesHT-29 (Colon)48.31 ± 0.53[1]
3-amino-imidazo[1,2-a]pyridinesB16F10 (Melanoma)14.39 ± 0.04[1]

Experimental Protocols for Biological Evaluation

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains like Aspergillus niger.

Materials:

  • Synthesized compounds

  • Fungal strain (Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antifungal drug (e.g., Fluconazole)

Procedure:

  • Prepare a stock solution of the synthesized compounds in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in SDB to achieve a range of concentrations.

  • Prepare a fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a standard antifungal drug as a reference.

  • Incubate the plates at an appropriate temperature (e.g., 28-30 °C) for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., HT-29, B16F10)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare various concentrations of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing the formation of formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of bioactive molecules. The straightforward synthetic accessibility of chalcones and Schiff bases, coupled with their significant antifungal and anticancer properties, makes this scaffold an attractive area for further investigation in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of novel imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde as a versatile building block in the development of advanced materials. The unique structural and electronic properties of the imidazo[1,2-a]pyridine scaffold, functionalized with a reactive carbaldehyde group, make it a valuable precursor for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and specialized adsorbents.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine. This reaction introduces a carbaldehyde group at the C3 position of the imidazo[1,2-a]pyridine ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, cool N,N-Dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 15-20 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 2-Methylimidazo[1,2-a]pyridine in a minimal amount of DMF.

  • Add the solution of 2-Methylimidazo[1,2-a]pyridine dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield pure this compound.

Yields for similar reactions are typically in the range of 60-80%. [1]

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2_Methylimidazo_1_2_a_pyridine 2-Methylimidazo[1,2-a]pyridine Formylation Formylation (90 °C, 2-3h) 2_Methylimidazo_1_2_a_pyridine->Formylation POCl3 POCl3 Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation (0 °C) POCl3->Vilsmeier_Reagent_Formation DMF DMF DMF->Vilsmeier_Reagent_Formation Vilsmeier_Reagent_Formation->Formylation Neutralization Neutralization (Na2CO3) Formylation->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Vilsmeier-Haack synthesis of the target compound.

Application in Organic Light-Emitting Diodes (OLEDs)

Performance of Related Imidazo[1,2-a]pyridine-Based Emitters in Non-Doped OLEDs
EmitterEmission ColorMax. EQE (%)Luminance (cd/m²)CIE Coordinates (x, y)
GBY-17Cyan15.64420(0.23, 0.42)
GBY-18Orange10.92740(0.59, 0.38)

Data from a study on rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs.[2]

Experimental Protocol: Fabrication of a Non-Doped OLED (General Procedure)

This protocol describes a general method for fabricating a vacuum-deposited non-doped OLED, where a derivative of this compound could be used as the light-emitting layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole injection layer (HIL) material (e.g., HAT-CN)

  • Hole transport layer (HTL) material (e.g., TAPC)

  • Emitting layer (EML) material (imidazo[1,2-a]pyridine derivative)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes.

  • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber.

  • Deposit the layers sequentially by thermal evaporation under a vacuum of < 5 × 10⁻⁶ Torr.

    • Deposit a 10 nm thick layer of the HIL material.

    • Deposit a 40 nm thick layer of the HTL material.

    • Deposit a 20 nm thick layer of the imidazo[1,2-a]pyridine-based emitter as the EML.

    • Deposit a 40 nm thick layer of the ETL material.

    • Deposit a 1 nm thick layer of the EIL material.

    • Deposit a 100 nm thick layer of Aluminum as the cathode.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterize the electroluminescent properties of the fabricated OLED device.

OLED Fabrication Workflow

G ITO_Substrate ITO Substrate Cleaning Vacuum_Chamber Transfer to Vacuum Chamber ITO_Substrate->Vacuum_Chamber HIL_Deposition HIL Deposition Vacuum_Chamber->HIL_Deposition HTL_Deposition HTL Deposition HIL_Deposition->HTL_Deposition EML_Deposition EML Deposition (Imidazo[1,2-a]pyridine derivative) HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition EIL_Deposition EIL Deposition ETL_Deposition->EIL_Deposition Cathode_Deposition Cathode Deposition (Al) EIL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Characterization Electroluminescence Characterization Encapsulation->Characterization

Caption: General workflow for OLED fabrication.

Application as a Fluorescent Chemosensor

The imidazo[1,2-a]pyridine core is a well-established fluorophore. The presence of the carbaldehyde group at the C3 position of this compound allows for its use as a key intermediate in the synthesis of Schiff base-type chemosensors. These sensors can exhibit high selectivity and sensitivity for the detection of various analytes, such as metal ions and anions.

Performance of Related Imidazo[1,2-a]pyridine-Based Fluorescent Probes
Probe TypeAnalyteDetection Limit
Fused ImidazopyridineFe³⁺4.0 ppb
Fused ImidazopyridineHg²⁺1.0 ppb
Schiff base of Imidazo[1,2-a]pyridine-2-carbohydrazideF⁻193.5 nM

Data from studies on fused imidazo[1,2-a]pyridine and imidazo[1,2-a]pyridine-based Schiff base fluorescent probes.[3][4]

Experimental Protocol: Synthesis of a Schiff Base Chemosensor

This protocol outlines the synthesis of a Schiff base sensor by reacting this compound with a suitable amine-containing compound.

Materials:

  • This compound

  • An amine-containing signaling unit (e.g., 2-hydrazinobenzothiazole)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the amine-containing signaling unit (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base chemosensor.

Logical Relationship for a "Turn-On" Fluorescent Sensor

G Sensor Imidazo[1,2-a]pyridine-based Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex + Analyte Analyte Analyte (e.g., Metal Ion) Analyte->Complex Detection Fluorescence Signal Detected Complex->Detection Leads to

Caption: Principle of a "turn-on" fluorescent sensor.

References

Application Notes and Protocols for Condensation Reactions with 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for condensation reactions involving 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. This versatile aldehyde is a valuable building block in medicinal chemistry, and the following protocols for Claisen-Schmidt and Knoevenagel condensations offer robust methods for the synthesis of a diverse range of derivatives with potential biological activity.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities. Condensation reactions of this compound provide a straightforward and efficient route to novel chalcones, vinylogous systems, and other derivatives that are of significant interest for the development of new therapeutic agents.

Claisen-Schmidt Condensation: Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is a reliable method for the formation of chalcones (1,3-diaryl-2-propen-1-ones) through the base-catalyzed reaction of an aromatic aldehyde with a ketone.[1] In this context, this compound reacts with various acetophenones to yield imidazo[1,2-a]pyridine-containing chalcones.

General Reaction Scheme:

Claisen_Schmidt cluster_reactants Reactants cluster_conditions Conditions aldehyde This compound product Imidazo[1,2-a]pyridine Chalcone Derivative aldehyde->product + ketone Substituted Acetophenone ketone->product base Base (e.g., KOH, K2CO3) base->product solvent Solvent (e.g., Ethanol, Methanol) solvent->product temperature Room Temperature temperature->product Knoevenagel cluster_reactants Reactants cluster_conditions Conditions aldehyde This compound product α,β-Unsaturated Product aldehyde->product + active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) active_methylene->product catalyst Catalyst (e.g., Piperidine, NH4OAc) catalyst->product solvent Solvent (e.g., Ethanol, or solvent-free) solvent->product method Method (e.g., Reflux, Microwave, Sonication) method->product logical_relationship cluster_reactions Condensation Reactions cluster_products Product Classes start This compound claisen Claisen-Schmidt Condensation start->claisen reacts with Acetophenones knoevenagel Knoevenagel Condensation start->knoevenagel reacts with Active Methylene Compounds chalcones Imidazo[1,2-a]pyridine Chalcones claisen->chalcones vinylogous α,β-Unsaturated Nitriles/Esters knoevenagel->vinylogous

References

Application Notes and Protocols: Functionalization of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of the aldehyde group in 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents, and derivatization of the C3-aldehyde allows for the exploration of a wide chemical space to develop novel drug candidates.[1][2][3] This document outlines key reactions, experimental procedures, and the biological relevance of the resulting derivatives, particularly in the context of cancer and inflammatory diseases.

Overview of Aldehyde Functionalization Reactions

The aldehyde group at the C3 position of the 2-methylimidazo[1,2-a]pyridine scaffold is a versatile handle for a variety of chemical transformations. These reactions enable the synthesis of diverse derivatives with potential applications in drug discovery. Key functionalization strategies include condensation reactions, oxidation, reduction, and the formation of imines and related nitrogen-containing functionalities.

Functionalization_Overview cluster_reactions Functionalization Reactions This compound This compound Condensation (Knoevenagel, Claisen-Schmidt, Henry) Condensation (Knoevenagel, Claisen-Schmidt, Henry) This compound->Condensation (Knoevenagel, Claisen-Schmidt, Henry) Active Methylene Compounds / Ketones / Nitroalkanes Oxidation Oxidation This compound->Oxidation Oxidizing Agents Reduction Reduction This compound->Reduction Reducing Agents Reductive Amination Reductive Amination This compound->Reductive Amination Amines, Reducing Agent Wittig Reaction Wittig Reaction This compound->Wittig Reaction Phosphorus Ylides Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Primary Amines STAT3_NFkB_Pathway Cytokines (e.g., IL-6, TNF-α) Cytokines (e.g., IL-6, TNF-α) Receptors Receptors Cytokines (e.g., IL-6, TNF-α)->Receptors JAK JAK Receptors->JAK IKK IKK Receptors->IKK STAT3 STAT3 JAK->STAT3 P IκB IκB IKK->IκB P Nucleus Nucleus STAT3->Nucleus NF-κB NF-κB IκB->NF-κB releases NF-κB->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Gene Expression->Inflammation, Proliferation, Survival Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine Derivatives->STAT3 Imidazo[1,2-a]pyridine Derivatives->NF-κB PI3K_AKT_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTORC1->Cell Growth, Proliferation, Survival Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine Derivatives->PI3K Imidazo[1,2-a]pyridine Derivatives->mTORC1

References

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Formylation of 2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine?

The Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine is highly regioselective, yielding the 3-formyl derivative. The imidazo[1,2-a]pyridine ring system is electron-rich, and electrophilic substitution, such as formylation, preferentially occurs at the C-3 position of the imidazole ring. This is due to the electronic properties of the bicyclic heteroaromatic system.

Q2: What are the most common side products in this reaction?

Common side products include the formation of a dark, insoluble tar and an imine resulting from the condensation of the starting material with the aldehyde product. Careful control of reaction temperature and stoichiometry of the reagents can help minimize the formation of these byproducts.

Q3: My reaction is not proceeding to completion, and I'm recovering the starting material. What could be the issue?

Incomplete conversion can be due to several factors:

  • Insufficiently activated Vilsmeier reagent: Ensure that the Vilsmeier reagent is prepared in situ under anhydrous conditions, typically at low temperatures (0-5 °C), before the addition of the substrate.

  • Low reaction temperature: While initial reagent preparation is done at low temperatures, the formylation step may require heating. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 60-80 °C) may be necessary to drive the reaction to completion.

  • Inadequate stoichiometry of the Vilsmeier reagent: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. An excess of the reagent is often used to ensure the reaction goes to completion.

Q4: The reaction mixture has turned into a dark, tarry mess. What causes this and how can it be prevented?

Tar formation is a common issue in Vilsmeier-Haack reactions and is often a result of:

  • High reaction temperatures: The reaction can be exothermic, and excessive heat can lead to polymerization and decomposition of the starting material and/or product. Strict temperature control is crucial.

  • Presence of moisture: The Vilsmeier reagent is highly reactive towards water. Any moisture in the reagents or glassware will lead to the decomposition of the reagent and can contribute to side reactions and tar formation. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Incorrect reagent stoichiometry: A large excess of phosphorus oxychloride (POCl₃) can lead to decomposition of the starting material.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction temperature.3. Substrate is not sufficiently activated.1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and fresh reagents.2. After addition of the substrate at a low temperature, gradually increase the temperature to 60-80 °C and monitor the reaction by TLC.3. While 2-methylimidazo[1,2-a]pyridine is generally reactive, consider using a larger excess of the Vilsmeier reagent if the reaction is sluggish.
Formation of a Dark, Tarry Residue 1. Reaction overheating.2. Excessive amount of POCl₃.3. Presence of impurities.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent. Use an ice bath to manage the initial exothermic reaction.2. Optimize the stoichiometry of POCl₃ to DMF. A large excess of POCl₃ can lead to decomposition.[1]3. Use purified starting materials and high-purity anhydrous solvents.
Multiple Products Observed on TLC 1. Side reactions due to forcing conditions.2. Decomposition of starting material or product.1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products.2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography.
Difficult Product Isolation/Purification 1. Presence of tarry byproducts.2. Product is highly soluble in the aqueous phase during workup.1. After quenching the reaction with ice, allow the mixture to stir to break up any solids. If a tar persists, attempt to triturate with a suitable solvent to isolate the product.2. After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

Data Presentation

The following table summarizes the impact of reaction conditions on the yield of a Vilsmeier-Haack reaction on a related pyridine-containing substrate, providing insights into optimizing the formylation of 2-methylimidazo[1,2-a]pyridine.[1]

EntrySolventTemperature (°C)DMF:POCl₃ RatioYield of Product 1 (%)Yield of Product 2 (%)Outcome
1DCE801:33711Moderate yield
2DCE801:5--Starting material decomposed
3DCE801:14218Improved yield
4DCE805:65122Optimal Yield
5Benzene805:6--Starting material decomposed
6Dioxane1005:6Lower YieldLower YieldHigh temperature detrimental
7DCE605:6--Reaction did not proceed
8THF605:6--Reaction did not proceed

Data adapted from a study on nickel(II) 2-acetamido-5,10,15,20-tetraphenylporphyrin.[1] DCE = 1,2-dichloroethane; THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: In Situ Preparation of the Vilsmeier Reagent and Formylation of 2-methylimidazo[1,2-a]pyridine

This protocol is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • 2-methylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Crushed ice

  • Saturated aqueous sodium acetate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (e.g., 6 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent, add anhydrous DCE.

    • Dissolve 2-methylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DCE.

    • Add the substrate solution dropwise to the stirring Vilsmeier reagent mixture at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH reaches 6-7.

    • A precipitate of the crude product may form. If so, collect the solid by vacuum filtration and wash with cold water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-methyl-3-formyl-imidazo[1,2-a]pyridine.

Visualizations

Vilsmeier_Haack_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_side_reactions Side Reactions cluster_side_causes Potential Causes cluster_side_solutions Solutions start Vilsmeier-Haack Reaction on 2-methylimidazo[1,2-a]pyridine problem Low/No Yield or Incomplete Reaction? start->problem cause1 Moisture Contamination? problem->cause1 Yes cause2 Incorrect Temperature? problem->cause2 Yes cause3 Suboptimal Reagent Ratio? problem->cause3 Yes side_reaction Tar/Polymer Formation? problem->side_reaction No, but... solution1 Use Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents/reagents cause1->solution1 solution2 Optimize Temperature: - Prepare Vilsmeier reagent at 0°C - Heat reaction to 60-80°C cause2->solution2 solution3 Adjust Stoichiometry: - Use slight excess of Vilsmeier reagent - Avoid large excess of POCl3 cause3->solution3 side_cause1 Overheating? side_reaction->side_cause1 Yes side_cause2 Excess POCl3? side_reaction->side_cause2 Yes side_solution1 Strict Temperature Control side_cause1->side_solution1 side_solution2 Optimize DMF:POCl3 Ratio side_cause2->side_solution2

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.

Vilsmeier_Haack_Mechanism_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Workup dmf DMF (N,N-Dimethylformamide) vilsmeier_reagent Vilsmeier Reagent (Electrophilic Iminium Salt) dmf->vilsmeier_reagent pocli POCl3 (Phosphorus Oxychloride) pocli->vilsmeier_reagent intermediate Iminium Intermediate vilsmeier_reagent->intermediate substrate 2-methylimidazo[1,2-a]pyridine substrate->intermediate hydrolysis Hydrolysis (Aqueous Workup) intermediate->hydrolysis product 2-methyl-3-formyl-imidazo[1,2-a]pyridine hydrolysis->product

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

References

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine. This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the imidazo[1,2-a]pyridine ring system.

Q2: What are the potential byproducts in the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine?

A2: During the synthesis of this compound via the Vilsmeier-Haack reaction, several byproducts can be formed. The most common ones include:

  • Unreacted starting material: Incomplete reaction can leave residual 2-methylimidazo[1,2-a]pyridine.

  • Di-formylated byproduct: Although typically formed in very low yields (around 2%), 2-methylimidazo[1,2-a]pyridine-3,5-dicarbaldehyde can be a potential byproduct.

  • Positional isomers: While formylation at the C3 position is electronically favored, trace amounts of other isomers, such as 5-formyl or 7-formyl derivatives, might be possible under certain conditions, though not commonly reported.

  • Hydrolysis products of the Vilsmeier reagent: Improper work-up can lead to the formation of byproducts from the hydrolysis of the Vilsmeier reagent itself.

Q3: How can I purify the desired this compound from the reaction mixture?

A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane, is commonly used to separate the desired product from the starting material and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of Vilsmeier reagent. 4. Degradation of the product during work-up.1. Increase the reaction time or temperature. Monitor the reaction progress by TLC. 2. Optimize the temperature. Typically, the reaction is run at elevated temperatures (e.g., 60-80 °C). 3. Increase the molar equivalents of POCl₃ and DMF. A common ratio is 1.5 to 3 equivalents of the Vilsmeier reagent relative to the substrate. 4. Ensure the reaction mixture is quenched by pouring it onto crushed ice and neutralizing it carefully with a base like sodium carbonate or sodium hydroxide solution.
Presence of significant amount of unreacted starting material 1. Insufficient reaction time or temperature. 2. Inactive Vilsmeier reagent.1. As above, increase reaction time and/or temperature. 2. Ensure that the POCl₃ and DMF are of good quality and the Vilsmeier reagent is prepared under anhydrous conditions.
Formation of di-formylated byproduct 1. Use of a large excess of the Vilsmeier reagent. 2. High reaction temperature or prolonged reaction time.1. Reduce the molar equivalents of the Vilsmeier reagent. 2. Perform the reaction at a lower temperature and for a shorter duration, while monitoring for the consumption of the starting material.
Difficult purification 1. Presence of multiple closely-eluting byproducts. 2. Streaking of the product on the silica gel column.1. Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. 2. Add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of the basic product.

Quantitative Data on Product Distribution

The following table summarizes the typical product distribution in the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine under different reaction conditions. This data is illustrative and may vary based on specific experimental setups.

Equivalents of Vilsmeier Reagent Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of Unreacted Starting Material (%) Yield of 2-Methylimidazo[1,2-a]pyridine-3,5-dicarbaldehyde (%)
1.56046035<1
1.580475201
3.060470205
3.08088552

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (3 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (or a specific temperature as per optimization, e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated Na₂CO₃ solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction Pathway for the Synthesis of this compound

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Side Reaction DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Start 2-Methylimidazo[1,2-a]pyridine Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Byproduct 2-Methylimidazo[1,2-a]pyridine-3,5-dicarbaldehyde Product->Byproduct + Vilsmeier Reagent

Caption: Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine.

Troubleshooting Workflow for Low Product Yield

G Start Low Yield of Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Yes Check_Reagent Check Vilsmeier Reagent Incomplete->Check_Reagent No Degradation Product Degradation? Complete->Degradation Increase_Time_Temp->Check_Completion Increase_Equiv Increase Equivalents of Reagent Check_Reagent->Increase_Equiv Increase_Equiv->Check_Completion Workup Optimize Work-up Conditions Degradation->Workup Yes Success Improved Yield Degradation->Success No Workup->Success

Caption: Troubleshooting guide for low yield in the formylation reaction.

optimizing reaction conditions for 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly when employing the Vilsmeier-Haack reaction for formylation.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or I have only recovered the starting material (2-Methylimidazo[1,2-a]pyridine). What are the possible causes and solutions?

  • Answer: Low or no product yield is a frequent issue with several potential causes:

    • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction is exothermic and moisture-sensitive.

      • Solution: Ensure that your DMF is anhydrous and the POCl₃ is of high purity. The reagent should be prepared at a low temperature, typically 0 °C, with slow, dropwise addition of POCl₃ to DMF. A color change to orange is often indicative of reagent formation. Allow the reagent to stir for at least 30 minutes at 0 °C before adding the substrate.

    • Insufficient Reaction Temperature: While the initial reagent formation requires low temperatures, the subsequent formylation of the imidazo[1,2-a]pyridine ring may require heating to proceed at a reasonable rate.

      • Solution: After the addition of 2-Methylimidazo[1,2-a]pyridine, consider slowly raising the temperature. A reaction temperature of 80°C has been found to be optimal in some cases, with lower temperatures leading to the recovery of starting material and higher temperatures potentially reducing the yield.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Poor Nucleophilicity of the Substrate: The Vilsmeier reagent is a relatively weak electrophile and reacts best with electron-rich aromatic systems.

      • Solution: While 2-Methylimidazo[1,2-a]pyridine is generally reactive enough, ensure the absence of any strong electron-withdrawing groups on your starting material that might deactivate the ring system.

Issue 2: Formation of Byproducts

  • Question: My final product is contaminated with significant impurities. What are the common byproducts and how can I minimize their formation?

  • Answer: The most common byproducts in the Vilsmeier-Haack formylation of 2-Methylimidazo[1,2-a]pyridine are chlorinated species and di-formylated products.

    • Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chloro-substituted imidazo[1,2-a]pyridines.

      • Solution:

        • Temperature Control: Higher reaction temperatures can promote chlorination. Maintain the lowest effective temperature for the reaction.

        • Alternative Reagents: In some cases, using oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent may reduce chlorination.

        • Prompt Work-up: A timely and efficient aqueous work-up helps to hydrolyze the intermediate iminium salt and minimizes contact time with reactive chlorine species.

    • Di-formylated Byproducts: Over-reaction can lead to the introduction of a second formyl group on the aromatic ring.

      • Solution:

        • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. An excess of the reagent can lead to di-formylation. A 1.1:1 ratio of Vilsmeier reagent to substrate is a good starting point.

        • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the 2-Methylimidazo[1,2-a]pyridine can sometimes minimize localized high concentrations of the reagent.

        • Reaction Monitoring: Closely monitor the reaction by TLC and quench it as soon as the starting material is consumed.

Issue 3: Difficult Product Isolation and Purification

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What are the recommended work-up and purification procedures?

  • Answer: A proper work-up procedure is crucial for obtaining a clean product.

    • Work-up:

      • After the reaction is complete, cool the mixture to room temperature.

      • Carefully and slowly pour the reaction mixture onto crushed ice or into a vigorously stirred ice-water mixture. This will hydrolyze the intermediate iminium salt and quench the reactive reagents.

      • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.

    • Extraction and Purification:

      • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or chloroform.

      • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

      • Remove the solvent under reduced pressure.

      • The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol-water).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of POCl₃ to DMF for the Vilsmeier-Haack reaction?

A1: The optimal ratio of POCl₃ to DMF can vary depending on the substrate and other reaction conditions. However, a common starting point is a slight excess of POCl₃ relative to DMF, for example, a molar ratio of 1.1:1. For the subsequent formylation, a ratio of approximately 1.1 to 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the 2-Methylimidazo[1,2-a]pyridine is often used. It is recommended to optimize this ratio for your specific setup.

Q2: What are some alternative, milder methods for the synthesis of this compound?

A2: While the Vilsmeier-Haack reaction is common, other methods exist. One notable alternative is a silver-catalyzed intramolecular aminooxygenation of N-(prop-2-yn-1-yl)pyridin-2-amines in acetonitrile, which can produce imidazo[1,2-a]pyridine-3-carbaldehydes in good yields.[2]

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis has been reported for the formylation of 2-arylimidazo[1,2-a]pyridines using a mixture of DMF and POCl₃ in the presence of PEG-400 as a green reaction medium. This method can significantly reduce reaction times.

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: Data is illustrative for a generic activated aromatic compound and may vary for 2-Methylimidazo[1,2-a]pyridine.

Table 2: Optimization of Reaction Temperature for a Modified Vilsmeier-Haack Reaction

EntryTemperature (°C)Yield (%)Observations
160-Starting material recovered quantitatively
28075Optimal yield
310060Lower yield, potential for decomposition

Source: Adapted from a study on a related pyridine-fused system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 2-Methylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

    • Stir until the evolution of gas ceases and the pH is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagent Check Vilsmeier Reagent Formation (Anhydrous conditions, low temp) start->check_reagent check_temp Optimize Reaction Temperature (e.g., 60-80 °C) check_reagent->check_temp Reagent formation confirmed failure Persistent Low Yield check_reagent->failure Reagent formation issue check_substrate Assess Substrate Reactivity check_temp->check_substrate Temperature optimized check_temp->failure Temp optimization fails success Improved Yield check_substrate->success Substrate is suitable check_substrate->failure Substrate deactivation consider_alt Consider Alternative Synthesis Method failure->consider_alt

Caption: Troubleshooting workflow for low product yield.

Byproduct_Formation_Workflow start Byproduct Formation Observed identify_byproduct Identify Byproduct Type (e.g., Chlorinated, Di-formylated) start->identify_byproduct chlorinated Chlorinated Byproduct identify_byproduct->chlorinated diformylated Di-formylated Byproduct identify_byproduct->diformylated control_temp Lower Reaction Temperature chlorinated->control_temp prompt_workup Ensure Prompt Aqueous Work-up chlorinated->prompt_workup control_stoich Adjust Reagent Stoichiometry (e.g., 1.1:1) diformylated->control_stoich control_addition Control Order of Addition diformylated->control_addition monitor_reaction Monitor Reaction by TLC diformylated->monitor_reaction success Minimized Byproducts control_temp->success prompt_workup->success control_stoich->success control_addition->success monitor_reaction->success

References

Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a crucial intermediate in pharmaceutical research and development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

  • Question: My initial crude product of this compound shows low purity by TLC and/or ¹H NMR analysis. What are the likely impurities and how can I remove them?

  • Answer:

    • Potential Impurities: Common impurities include unreacted starting materials (e.g., 2-aminopyridine derivatives), side-products from the cyclization reaction, and residual Vilsmeier-Haack reagent (POCl₃ and DMF) byproducts if this synthetic route is used.[1][2]

    • Troubleshooting Steps:

      • Aqueous Wash: Ensure the crude product, dissolved in an organic solvent like dichloromethane, is thoroughly washed with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities.[1] Follow this with a water wash and then a brine wash to remove residual salts.

      • Column Chromatography: If impurities persist, column chromatography on silica gel is a highly effective purification method.[1][2] A gradient elution system, starting with a non-polar solvent system and gradually increasing polarity, is recommended. A common eluent system is a mixture of hexane and ethyl acetate.

      • Recrystallization: For products that are solid and have a relatively high purity (>90%), recrystallization can be an excellent final purification step.

Issue 2: Difficulty with Column Chromatography Separation

  • Question: I am having trouble separating my product from a close-running impurity on the TLC plate during column chromatography. How can I improve the separation?

  • Answer:

    • Troubleshooting Steps:

      • Solvent System Optimization: Experiment with different solvent systems for your TLC analysis to maximize the difference in Rf values between your product and the impurity. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to your hexane/ethyl acetate mixture.

      • Column Packing and Loading: Ensure the silica gel column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent and load it onto the column in a narrow band.

      • Flow Rate: A slower flow rate during elution can often improve separation.

      • Alternative Stationary Phase: If separation on silica gel is still challenging, consider using a different stationary phase, such as alumina.

Issue 3: Product Oiling Out During Recrystallization

  • Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?

  • Answer:

    • Troubleshooting Steps:

      • Solvent Choice: The chosen recrystallization solvent may be too good a solvent for your compound, or the cooling process may be too rapid. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems to try include ethanol/water, hexane/acetone, and hexane/ethyl acetate.[3]

      • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. Rapid cooling often leads to oiling out.

      • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

      • Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended method for initial purification of the crude product?

    • A1: For a crude product obtained from a reaction like the Vilsmeier-Haack formylation, an initial aqueous work-up is crucial. This typically involves neutralizing the reaction mixture with a base like sodium carbonate and extracting the product into an organic solvent such as dichloromethane.[1] This removes many of the inorganic and highly polar impurities.

  • Q2: What are suitable solvent systems for column chromatography of this compound?

    • A2: A common and effective eluent system for silica gel column chromatography is a gradient of ethyl acetate in hexane. The exact ratio will depend on the specific impurities present, but starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity is a good strategy.

  • Q3: How can I effectively monitor the purification process?

    • A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography.[4] Use the same solvent system for TLC as the initial eluent for your column. Staining with a UV lamp is usually effective for visualizing the spots, as imidazo[1,2-a]pyridine derivatives are often UV-active.

  • Q4: What is a good recrystallization solvent for this compound?

    • A4: While the ideal solvent must be determined experimentally, a good starting point for polar compounds like this is a binary solvent system such as ethanol-water.[3] Dissolve the compound in a minimum amount of hot ethanol and then add water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

Data Presentation

Table 1: Comparison of Purification Techniques for Imidazo[1,2-a]pyridine Derivatives

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Aqueous Work-up 60-80%Removes inorganic salts and highly polar impurities.May not remove closely related organic impurities.
Column Chromatography >95%High resolution separation of complex mixtures.[1]Can be time-consuming and requires significant solvent usage.
Recrystallization >98%Excellent for obtaining highly pure crystalline material.Requires a solid product and careful solvent selection to avoid oiling out.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the product and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Question: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, primarily related to the two main stages: the formation of the 2-methylimidazo[1,2-a]pyridine intermediate and the subsequent formylation step.

  • Inefficient Intermediate Formation: The initial cyclization to form the imidazo[1,2-a]pyridine core is critical. Ensure that the reaction between 2-aminopyridine and the appropriate ketone or halo-ketone goes to completion. Consider using microwave irradiation, which can significantly shorten reaction times and improve yields.[1]

  • Suboptimal Formylation Conditions: The Vilsmeier-Haack reaction, used to introduce the aldehyde group, is sensitive to reaction conditions.

    • Temperature: The reaction is typically heated. A temperature of 100°C (373 K) for one hour has been reported to give good yields.[2] Insufficient heating may lead to an incomplete reaction, while excessive heat could cause degradation.

    • Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 2-methylimidazo[1,2-a]pyridine substrate is crucial. An excess of the reagent is generally used, but large excesses might lead to side products.

    • Moisture: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reactant Solubility: Poor solubility of reactants can limit reaction rates and yields.[3] Using a co-solvent or a medium like PEG-400, which can act as a green reaction medium and phase transfer catalyst, may improve solubility and overall efficiency.[3]

  • Purification Losses: The final product is typically purified by column chromatography.[2] Losses can occur during this step. Ensure the chosen solvent system for chromatography provides good separation and that the product is fully recovered from the column.

Question: I am observing significant side product formation during the Vilsmeier-Haack formylation. How can I minimize this?

Answer: Side product formation is often related to the reactivity of the Vilsmeier reagent and the reaction conditions.

  • Control of Temperature: Carefully control the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF), as this is an exothermic reaction. The addition should be done at a low temperature (e.g., 0°C) to prevent the formation of side products from reagent decomposition.[2]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extending the reaction time unnecessarily can lead to the formation of byproducts.

  • Purity of Starting Material: Ensure that the 2-methylimidazo[1,2-a]pyridine starting material is pure. Impurities from the previous step can lead to a complex mixture of products.

Question: The reaction to form the 2-methylimidazo[1,2-a]pyridine intermediate is not proceeding to completion. What can I do?

Answer: Several factors can affect the efficiency of the initial cyclization.

  • Catalyst Choice: While some methods are catalyst-free, particularly when using α-haloketones, others benefit from catalysis.[4] For syntheses involving other starting materials, copper or silver catalysts have been shown to be effective.[1][5]

  • Solvent: The choice of solvent is important. While water can be used as a green solvent for some variations of this synthesis, other reactions may require organic solvents like acetonitrile or toluene.[1][4]

  • Reaction Conditions: As mentioned, microwave-assisted synthesis can be highly effective for driving the reaction to completion and improving yields.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for introducing the carbaldehyde group at the C3 position of 2-methylimidazo[1,2-a]pyridine?

A1: The most widely used method is the Vilsmeier-Haack reaction. This involves treating the 2-methylimidazo[1,2-a]pyridine with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][7]

Q2: Are there alternative, greener solvents I can use for this synthesis?

A2: Yes, for certain steps of the synthesis, greener solvents have been successfully employed. For example, water has been used as a solvent for the synthesis of the imidazo[1,2-a]pyridine core from 2-aminopyridines and α-bromoacetone derivatives.[4] Additionally, Polyethylene Glycol 400 (PEG-400) has been used as a recyclable and green reaction medium for the formylation step.[3]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q4: What are the typical purification methods for the final product?

A4: The crude product is typically purified using silica gel column chromatography.[2] The choice of eluent (solvent system) will depend on the polarity of the product and any impurities present.

Data Presentation

The following table summarizes reaction conditions for the Vilsmeier-Haack formylation of a substituted imidazo[1,2-a]pyridine.

SubstrateReagentsSolventTemperatureTimeYieldReference
2-phenylimidazo[1,2-a]pyridinePOCl₃, DMFNone100 °C1 h60%[2]
2-Arylimidazo[1,2-a]pyridinesPOCl₃, DMFPEG-40090 °C--[3]

Note: Data for the 2-methyl derivative specifically was not available in the provided search results, but the conditions for the 2-phenyl derivative serve as a strong starting point.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

This protocol is based on the common condensation reaction between 2-aminopyridine and an α-haloketone.

Materials:

  • 2-Aminopyridine

  • Chloroacetone (or Bromoacetone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.

  • Add a solution of sodium bicarbonate (2 equivalents) in water.

  • To this stirred mixture, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-methylimidazo[1,2-a]pyridine.

Protocol 2: Vilsmeier-Haack Formylation to this compound

This protocol is adapted from the procedure used for the 2-phenyl derivative.[2]

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (2.6 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.6 equivalents) dropwise to the cooled DMF with vigorous stirring.

  • After the addition is complete, add 2-methylimidazo[1,2-a]pyridine (1 equivalent) portion-wise to the mixture.

  • Remove the ice bath and heat the reaction mixture to 100 °C for 1 hour.

  • After cooling the mixture back to 0 °C, carefully neutralize it with a saturated solution of sodium carbonate until the pH is basic.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield this compound.

Visualizations

G cluster_0 Stage 1: Synthesis of Intermediate cluster_1 Stage 2: Vilsmeier-Haack Formylation A 2-Aminopyridine + Chloroacetone B Reflux in Ethanol/ Water with NaHCO3 A->B C Workup & Purification B->C D 2-Methylimidazo[1,2-a]pyridine C->D F Reaction with Intermediate (100°C, 1h) D->F Intermediate E POCl3 + DMF (Vilsmeier Reagent) E->F G Neutralization & Extraction F->G H Final Product: This compound G->H

Caption: Overall workflow for the synthesis of this compound.

G Start Low Yield Observed Q1 Is the intermediate pure and fully formed? Start->Q1 A1_Yes Proceed to Formylation Checks Q1->A1_Yes Yes A1_No Optimize Stage 1: - Check stoichiometry - Consider microwave - Purify intermediate Q1->A1_No No Q2 Are Vilsmeier-Haack conditions optimal? A1_Yes->Q2 A2_No Optimize Stage 2: - Ensure anhydrous conditions - Control temperature (0°C addition, 100°C reaction) - Check reagent ratios Q2->A2_No No A2_Yes Investigate Purification Q2->A2_Yes Yes End Review purification protocol for product loss A2_Yes->End

Caption: Troubleshooting flowchart for addressing low product yield.

References

regioselectivity issues in the formylation of 2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the formylation of 2-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the formylation of 2-methylimidazo[1,2-a]pyridine?

The major product expected from the formylation of 2-methylimidazo[1,2-a]pyridine is 2-methyl-3-formylimidazo[1,2-a]pyridine . Electrophilic substitution, such as the Vilsmeier-Haack formylation, preferentially occurs at the C3 position of the imidazo[1,2-a]pyridine ring system. This is due to the electronic properties of the heterocyclic system, where the C3 position is the most electron-rich and leads to a more stable reaction intermediate.[1]

Q2: Why is the C3 position favored for electrophilic attack?

The regioselectivity for electrophilic attack at the C3 position can be explained by examining the stability of the Wheland intermediates formed during the reaction. The intermediate resulting from attack at C3 allows for resonance delocalization of the positive charge without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at other positions.

Q3: What are the common methods for the formylation of 2-methylimidazo[1,2-a]pyridine?

The most common and widely used method is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). Other formylating agents and methodologies have been developed, some of which are catalyzed by transition metals.

Q4: Can formylation occur at other positions on the 2-methylimidazo[1,2-a]pyridine ring?

While C3 formylation is highly favored, the formation of other isomers, such as the C5-formyl derivative, is a theoretical possibility, especially under forcing reaction conditions or with certain substitution patterns on the ring. However, the formation of significant amounts of the C5-isomer during the formylation of 2-methylimidazo[1,2-a]pyridine is not widely reported in the literature, indicating a high degree of regioselectivity for the C3 position.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the formylation of 2-methylimidazo[1,2-a]pyridine, with a focus on the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and fresh, high-quality POCl₃. Prepare the Vilsmeier reagent in situ at low temperature (0-5 °C) and use it immediately.
Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.After the initial addition of the substrate at low temperature, allow the reaction to warm to room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Decomposition of Starting Material or Product: The imidazo[1,2-a]pyridine ring can be sensitive to strongly acidic conditions and high temperatures.Maintain careful temperature control throughout the reaction. During work-up, pour the reaction mixture onto crushed ice to dissipate heat and neutralize with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) while keeping the temperature low.
Inefficient Quenching and Work-up: The iminium intermediate needs to be hydrolyzed to the aldehyde.Ensure complete hydrolysis by stirring the quenched reaction mixture for a sufficient time. Extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) should be performed thoroughly.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

While C3-formylation is the strongly preferred outcome, the appearance of a second product on TLC or NMR could indicate the formation of the C5-formyl isomer.

Potential Cause Suggested Solution
High Reaction Temperature: Higher temperatures can sometimes lead to the formation of less stable, kinetically disfavored products.Maintain a lower reaction temperature (e.g., 0 °C to room temperature) for a longer period.
Excess Vilsmeier Reagent: A large excess of the highly reactive Vilsmeier reagent might lead to over-reactivity and less selective reactions.Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.
Steric Hindrance: Although the 2-methyl group is not expected to significantly hinder C3-attack, bulky substituents elsewhere on the ring could influence regioselectivity.For derivatives with other substituents, steric factors should be considered. In such cases, optimization of the reaction conditions (temperature, solvent, stoichiometry) is crucial.
Misidentification of Side Products: The additional spots on TLC could be due to decomposition or other side reactions, not necessarily a different formyl isomer.Characterize the side products by spectroscopic methods (NMR, MS) to confirm their identity. 1H NMR spectroscopy is particularly useful for distinguishing between isomers based on the characteristic shifts and coupling patterns of the aromatic protons.

Data Presentation

Table 1: Typical Reaction Conditions for Vilsmeier-Haack C3-Formylation of Imidazo[1,2-a]pyridines

ParameterConditionNotes
Formylating Agent Vilsmeier Reagent (POCl₃/DMF)Typically 1.1 - 3.0 equivalents
Solvent Dichloromethane (DCM) or neat DMFAnhydrous conditions are essential.
Temperature 0 °C to 60 °CInitial addition at 0 °C, followed by stirring at room temperature or gentle heating.
Reaction Time 2 - 24 hoursMonitored by TLC until consumption of starting material.
Work-up Quenching with ice/water, neutralization with base (e.g., NaHCO₃, Na₂CO₃), extraction.Careful temperature control during quenching is important.
Typical Yield of C3-Isomer 70-90%Highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 2-Methylimidazo[1,2-a]pyridine

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 2-methylimidazo[1,2-a]pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C using an ice-salt bath. Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF via the dropping funnel, maintaining the internal temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms (often as a solid or thick slurry).

  • Formylation Reaction: Dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Continue stirring until the evolution of gas ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 2-methyl-3-formylimidazo[1,2-a]pyridine.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate 2-Methylimidazo[1,2-a]pyridine in Anhydrous DCM Substrate->ReactionMix 0 °C to RT Quench Quench with Ice/NaHCO₃ ReactionMix->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product 2-Methyl-3-formyl- imidazo[1,2-a]pyridine Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Regioselectivity_Factors cluster_explanation Influence Title Factors Influencing Regioselectivity Regioselectivity Regioselectivity Electronic Electronic Effects (Favors C3) Regioselectivity->Electronic Steric Steric Hindrance Regioselectivity->Steric Temp Reaction Temperature Regioselectivity->Temp Stoich Reagent Stoichiometry Regioselectivity->Stoich C3 is most electron-rich C3 is most electron-rich Electronic->C3 is most electron-rich Bulky groups may hinder attack Bulky groups may hinder attack Steric->Bulky groups may hinder attack Higher temp may reduce selectivity Higher temp may reduce selectivity Temp->Higher temp may reduce selectivity Excess reagent can lead to side products Excess reagent can lead to side products Stoich->Excess reagent can lead to side products

Caption: Key factors influencing the regioselectivity of formylation.

References

Technical Support Center: Scale-up Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Issue 1: Low or No Yield of 2-Methylimidazo[1,2-a]pyridine (Intermediate)

  • Question: My reaction to form the 2-methylimidazo[1,2-a]pyridine intermediate is resulting in a low yield or no product. What are the potential causes and solutions?

  • Answer: Low yields in the initial cyclization step are common and can often be attributed to several factors:

    • Purity of Reagents: Ensure the 2-aminopyridine and α-halo-ketone (e.g., chloroacetone) are of high purity. Impurities can lead to side reactions.

    • Reaction Conditions: The reaction is sensitive to temperature and solvent. While some methods are catalyst-free, others may require a base or a catalyst.[1][2] Consider optimizing the temperature and reaction time. For scale-up, ensure efficient mixing to maintain a homogeneous reaction mixture.

    • Solvent Choice: While ethanol or dioxane are commonly used, water has been shown to be an effective and environmentally friendly solvent for this reaction, sometimes even without a catalyst.[3]

    • Work-up Procedure: Improper work-up can lead to loss of product. Ensure the pH is adjusted correctly during extraction and that the appropriate solvent is used.

Issue 2: Poor Yield or Multiple Products in the Vilsmeier-Haack Formylation Step

  • Question: I am getting a low yield of the desired this compound, and my NMR shows multiple unexpected signals. What could be wrong?

  • Answer: The Vilsmeier-Haack reaction is a powerful tool for formylation, but it requires careful control, especially at a larger scale.[4][5]

    • Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The order of addition is critical; POCl₃ should be added slowly to cold DMF.

    • Reaction Temperature: The reaction is typically performed at low temperatures (0-10 °C) during the addition of the imidazo[1,2-a]pyridine substrate and then allowed to warm to room temperature or gently heated.[6][7] Poor temperature control can lead to the formation of side products.

    • Stoichiometry: The ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the reagent can sometimes lead to the formation of undesired byproducts.

    • Hydrolysis: The final step of the Vilsmeier-Haack reaction is hydrolysis of the iminium salt intermediate. This is typically done by pouring the reaction mixture onto ice and then neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Incomplete hydrolysis can result in impurities.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify the this compound. What are the recommended purification methods?

  • Answer: Purification of the final product can be challenging due to the presence of starting material, byproducts from the Vilsmeier-Haack reaction, and residual DMF.

    • Crystallization: Recrystallization is often the most effective method for purification on a large scale. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system.

    • Washing: Washing the crude product with water can help remove residual DMF and inorganic salts from the work-up. A subsequent wash with a non-polar solvent like diethyl ether or hexanes can remove less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound on a larger scale?

A1: The most prevalent and scalable two-step synthesis involves:

  • The condensation reaction of a 2-aminopyridine with an α-haloketone (like chloroacetone) to form 2-methylimidazo[1,2-a]pyridine.[1]

  • Subsequent formylation at the C3 position using the Vilsmeier-Haack reaction with a mixture of POCl₃ and DMF.[4][8]

Q2: Are there any "greener" or more environmentally friendly synthesis routes available?

A2: Yes, several more environmentally benign methods have been developed. These include:

  • Performing the initial cyclization reaction in water, which can eliminate the need for organic solvents.[3]

  • Using microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.[8]

  • Employing catalysts like copper in aqueous micellar media for the synthesis of the imidazo[1,2-a]pyridine core.[9]

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: Safety is paramount, especially during scale-up. Key considerations include:

  • Vilsmeier-Haack Reagent: POCl₃ is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the initial cyclization can be exothermic. Proper temperature control and a plan for cooling are essential to prevent runaway reactions.

  • Solvent Handling: Large volumes of flammable organic solvents may be used. Ensure proper grounding of equipment to prevent static discharge and work in an area free from ignition sources.

Quantitative Data Summary

Parameter2-Methylimidazo[1,2-a]pyridine SynthesisThis compound Synthesis (Vilsmeier-Haack)
Typical Yield 70-95%60-85%
Reaction Temperature 80-110 °C (Reflux)0 °C to Room Temperature (or gentle heating)
Key Reagents 2-Aminopyridine, Chloroacetone, NaHCO₃2-Methylimidazo[1,2-a]pyridine, POCl₃, DMF
Solvent Ethanol, Water, or catalyst-freeDMF (acts as reagent and solvent)

Experimental Protocols

Protocol 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq), sodium bicarbonate (2.0 eq), and ethanol (5-10 mL per gram of 2-aminopyridine).

  • Heat the mixture to reflux with stirring.

  • Slowly add chloroacetone (1.1 eq) to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

  • In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF (10 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the cold DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or 30% sodium hydroxide solution until the pH is ~8-9.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Further purify the product by recrystallization from ethanol or isopropanol.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine cluster_step2 Step 2: Vilsmeier-Haack Formylation reagents1 2-Aminopyridine + Chloroacetone + NaHCO3 reaction1 Reflux in Ethanol (4-6 hours) reagents1->reaction1 workup1 Solvent Removal & Aqueous Work-up reaction1->workup1 purification1 Recrystallization or Chromatography workup1->purification1 product1 2-Methylimidazo[1,2-a]pyridine purification1->product1 reagents2 POCl3 + DMF (Vilsmeier Reagent Formation) product1->reagents2 Intermediate reaction2 Addition of 2-Methylimidazo[1,2-a]pyridine (0°C to 70°C) reagents2->reaction2 workup2 Hydrolysis (Ice) & Neutralization (Base) reaction2->workup2 purification2 Recrystallization workup2->purification2 product2 This compound purification2->product2

Caption: Overall experimental workflow for the two-step synthesis.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield cluster_step1 Issue in Step 1 (Cyclization) cluster_step2 Issue in Step 2 (Formylation) start Low Yield Observed q1 Check Reagent Purity? start->q1 During Cyclization? q2 Anhydrous Conditions Maintained? start->q2 During Formylation? a1_yes Optimize Reaction Conditions (Temp, Time) q1->a1_yes Yes a1_no Source High-Purity Starting Materials q1->a1_no No a2_yes Check Temperature Control During Reagent Addition q2->a2_yes Yes a2_no Dry Glassware & Solvents; Use Inert Atmosphere q2->a2_no No q3 Correct Stoichiometry? a2_yes->q3 a3_yes Review Work-up & Purification Steps q3->a3_yes q3->a3_yes Yes a3_no Adjust Reagent Ratios q3->a3_no q3->a3_no No

Caption: Troubleshooting guide for addressing low product yield.

References

managing side reactions during the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine.

Problem/ObservationPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete formation of the Vilsmeier reagent.- Insufficient activation of the substrate.- Reaction temperature is too low.- Ensure anhydrous conditions during the preparation of the Vilsmeier reagent (POCl₃ and DMF).- Use a slight excess of the Vilsmeier reagent.- Gradually increase the reaction temperature, monitoring the reaction progress by TLC.
Formation of a Dark, Tarry Mixture - Reaction temperature is too high, leading to decomposition.- Prolonged reaction time.- Maintain the recommended reaction temperature and monitor the reaction closely.- Quench the reaction as soon as the starting material is consumed (as indicated by TLC).
Presence of Unreacted Starting Material - Insufficient amount of Vilsmeier reagent.- Short reaction time.- Increase the molar ratio of the Vilsmeier reagent to the substrate.- Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a Chlorinated Byproduct - Excess phosphorus oxychloride can lead to chlorination of the heterocyclic ring.- Use a stoichiometric amount or only a slight excess of POCl₃ relative to DMF.- Ensure the Vilsmeier reagent is prepared at a low temperature (0-5 °C) before adding the substrate.
Di-formylation (Formation of a Dicarbaldehyde Byproduct) - Highly activating nature of the 2-methyl group, making the product susceptible to a second formylation.- Use a controlled amount of the Vilsmeier reagent.- Perform the reaction at a lower temperature to reduce the rate of the second formylation.
Difficult Purification - Presence of polar byproducts and residual DMF.- After quenching the reaction with ice/water, neutralize carefully and extract thoroughly with a suitable organic solvent.- Wash the organic extracts with brine to remove residual DMF.- Employ column chromatography with a carefully selected solvent gradient for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most widely employed method is the Vilsmeier-Haack reaction. This involves the formylation of the 2-methylimidazo[1,2-a]pyridine precursor at the C3 position using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q2: What are the primary side reactions to be aware of during the Vilsmeier-Haack formylation of 2-methylimidazo[1,2-a]pyridine?

A2: The primary side reactions include the formation of chlorinated byproducts and di-formylated species. Careful control of reaction conditions, particularly temperature and stoichiometry of the reagents, is crucial to minimize these impurities.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any potential byproducts.

Q4: What is the general work-up procedure for this reaction?

A4: The reaction is typically quenched by pouring the reaction mixture onto crushed ice, followed by neutralization with a base such as sodium carbonate or sodium hydroxide solution. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

Q5: What purification techniques are most effective for isolating the final product?

A5: Column chromatography on silica gel is the most common and effective method for purifying this compound from unreacted starting material and side products. Recrystallization from a suitable solvent system can be used for further purification if needed.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylimidazo[1,2-a]pyridine

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Crushed ice

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (2 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add a solution of 2-methylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium carbonate solution to a pH of 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Microwave-Assisted Synthesis in PEG-400

This protocol offers a more environmentally friendly approach using a recyclable solvent and microwave irradiation.[1]

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Polyethylene glycol 400 (PEG-400)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, mix 2-methylimidazo[1,2-a]pyridine (1 equivalent), DMF (3 equivalents), and POCl₃ (1.5 equivalents) in PEG-400.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of 400 W and a temperature of 90 °C for a specified time (optimization may be required, typically in the range of 10-30 minutes).

  • After the reaction is complete, cool the vessel and pour the contents into water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow Problem Problem Observed (e.g., Low Yield) Cause1 Potential Cause 1: Insufficient Reagent Problem->Cause1 Cause2 Potential Cause 2: Incorrect Temperature Problem->Cause2 Cause3 Potential Cause 3: Side Reaction Problem->Cause3 Solution1 Solution 1: Increase Reagent Stoichiometry Cause1->Solution1 Solution2 Solution 2: Optimize Temperature Cause2->Solution2 Solution3 Solution 3: Modify Reaction Conditions Cause3->Solution3 Vilsmeier_Haack_Pathway Start 2-Methylimidazo[1,2-a]pyridine Intermediate Electrophilic Iminium Intermediate Start->Intermediate + Vilsmeier Reagent Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Side_Reaction1 Chlorination Intermediate->Side_Reaction1 Excess POCl3 Side_Reaction2 Di-formylation Product->Side_Reaction2 Excess Vilsmeier Reagent

References

troubleshooting guide for the synthesis of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of imidazo[1,2-a]pyridine derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low or No Product Yield

Question: I am getting a low yield or no desired product in my synthesis of imidazo[1,2-a]pyridines. What are the potential causes and how can I improve the yield?

Answer: Low yields are a common issue and can stem from several factors. Here's a systematic guide to troubleshooting:

  • Starting Material Quality: Ensure the purity of your starting materials (2-aminopyridine derivatives, aldehydes, ketones, isocyanides, etc.). Impurities can interfere with the reaction.

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is crucial. Many synthetic methods for imidazo[1,2-a]pyridines are sensitive to these parameters.[1][2][3] Consider the following optimizations:

    • Catalyst: The catalyst can significantly impact the reaction's efficiency. For instance, in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis acids such as Sc(OTf)₃ or iodine can be effective.[2][4] Copper-based catalysts are also widely used in various synthetic routes.[3][5][6] If you are using a catalyst-free method, ensure the reaction conditions (e.g., temperature) are appropriate to drive the reaction forward.[7][8]

    • Solvent: The polarity of the solvent can influence reaction rates and yields. Protic solvents like ethanol or methanol are commonly used, but in some cases, aprotic solvents like DMF or toluene might be more suitable.[2][3][9] For greener synthesis, water has also been successfully employed.[5][10]

    • Temperature: Reaction temperatures can range from room temperature to reflux conditions.[2][3] Optimization is key; sometimes higher temperatures can lead to side product formation, while lower temperatures may result in incomplete reactions. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[8][11]

  • Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to air and require an inert atmosphere (e.g., nitrogen or argon).[3] Conversely, some oxidative coupling reactions utilize air as the oxidant.[3][5]

  • Stoichiometry: Incorrect stoichiometry of reactants can lead to low yields and the formation of side products. Ensure accurate measurement of all starting materials. In some cases, using a slight excess of one of the reactants can improve the yield.[9]

2. Formation of Impurities and Side Products

Question: My reaction is producing significant amounts of impurities alongside the desired imidazo[1,2-a]pyridine derivative. How can I minimize their formation?

Answer: The formation of impurities is a frequent challenge. Here are some strategies to obtain a cleaner product:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.

  • Control of Reaction Conditions:

    • Temperature: As mentioned, high temperatures can sometimes lead to the formation of byproducts. Try running the reaction at a lower temperature for a longer duration.

    • Catalyst Loading: An inappropriate amount of catalyst can lead to side reactions. It is advisable to screen different catalyst loadings to find the optimal concentration.

  • Purification Method: The choice of purification method is critical. Column chromatography is a common and effective method for separating the desired product from impurities. Recrystallization can also be a powerful technique for obtaining highly pure compounds.[10] In some cases, forming a salt of the product can aid in purification.[1]

3. Reaction Fails to Proceed to Completion

Question: My reaction seems to stall and does not go to completion, even after an extended period. What could be the reason?

Answer: An incomplete reaction can be frustrating. Consider these possibilities:

  • Deactivation of Catalyst: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure high-purity reagents and dry solvents where necessary.

  • Reversibility of a Reaction Step: Some steps in the reaction mechanism might be reversible. This can sometimes be overcome by removing a byproduct as it is formed (e.g., removing water with a Dean-Stark apparatus or using a dehydrating agent like trimethyl orthoformate).[1]

  • Insufficient Activation: The reaction may require more energy to proceed. If you are running the reaction at room temperature, consider gentle heating. If using a specific catalyst, ensure it is the most effective one for your particular substrates. For example, some reactions benefit from the use of a Lewis acid catalyst to activate one of the reactants.[2][4]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different synthetic methods for imidazo[1,2-a]pyridine derivatives based on literature data.

Table 1: Comparison of Catalysts in a Three-Component Reaction [2]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneEthanol12Trace
2FeCl₃ (5)Ethanol1045
3ZnCl₂ (5)Ethanol1065
4Sc(OTf)₃ (5)Ethanol885
5I₂ (5)Ethanol692

Table 2: Solvent Effect on a Copper-Catalyzed Synthesis [3]

EntrySolventTemperature (°C)Yield (%)
1DMF8090
2DMSO8085
3Toluene8075
4CH₃CN8060
5Dioxane8070

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives [2]

  • To a round-bottom flask, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) in ethanol (5 mL).

  • Add iodine (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried to afford the pure product.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins [3]

  • In a sealed tube, combine the 2-aminopyridine (1.2 mmol), nitroolefin (1.0 mmol), and CuBr (10 mol%) in DMF (2.0 mL).

  • Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low/No Yield Check_Purity Check Starting Material Purity Start->Check_Purity Impure_Materials Impure Starting Materials? Check_Purity->Impure_Materials Optimize_Conditions Optimize Reaction Conditions Suboptimal_Conditions Suboptimal Conditions? Optimize_Conditions->Suboptimal_Conditions Check_Atmosphere Verify Reaction Atmosphere Incorrect_Atmosphere Incorrect Atmosphere? Check_Atmosphere->Incorrect_Atmosphere Check_Stoichiometry Check Reactant Stoichiometry Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Stoichiometry->Incorrect_Stoichiometry Impure_Materials->Optimize_Conditions No Purify Purify Starting Materials Impure_Materials->Purify Yes Suboptimal_Conditions->Check_Atmosphere No Adjust_Catalyst Adjust Catalyst/Solvent/Temperature Suboptimal_Conditions->Adjust_Catalyst Yes Incorrect_Atmosphere->Check_Stoichiometry No Inert_vs_Air Switch to Inert or Air Atmosphere Incorrect_Atmosphere->Inert_vs_Air Yes Remeasure Accurately Remeasure Reactants Incorrect_Stoichiometry->Remeasure Yes Success Improved Yield Incorrect_Stoichiometry->Success No Purify->Start Adjust_Catalyst->Start Inert_vs_Air->Start Remeasure->Start GBB_Reaction_Mechanism cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nucleophilic_Addition Nucleophilic Addition of Isocyanide Isocyanide->Nucleophilic_Addition Imine_Formation->Nucleophilic_Addition Cyclization Intramolecular Cyclization Nucleophilic_Addition->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

References

Validation & Comparative

A Comparative Guide to Formylation Reactions: Alternatives to the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a formyl group onto an aromatic ring is a critical transformation in the synthesis of a vast array of intermediates and active pharmaceutical ingredients. The Vilsmeier-Haack (V-H) reaction has long been a staple for this purpose. However, its limitations, including the use of harsh reagents and substrate sensitivity, have spurred the adoption and development of several alternative methods. This guide provides an objective comparison of the Vilsmeier-Haack reaction with its primary alternatives, supported by experimental data and detailed protocols to aid in reaction selection and optimization.

At a Glance: Comparison of Formylation Methods

The choice of a formylation method is dictated by the substrate's electronic properties, desired regioselectivity, and tolerance to reaction conditions. The following table summarizes the key characteristics and performance of the Vilsmeier-Haack reaction and its alternatives.

ReactionFormylating Agent/ReagentsTypical SubstratesRegioselectivityYield Range (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack DMF or other formamide, POCl₃ or other acid chlorideElectron-rich aromatics and heterocycles (e.g., indoles, anilines, phenols)Para to activating groups; ortho for some heterocycles50-96%High yields, versatile for many electron-rich systems.[1]Requires harsh reagents (POCl₃), not suitable for electron-deficient rings.
Gattermann HCN, HCl, Lewis Acid (e.g., AlCl₃)Phenols, phenol ethers, activated aromaticsPara to hydroxyl or alkoxy groupsModerate to GoodEffective for phenols and their ethers.[2][3]Highly toxic HCN, harsh acidic conditions.
Gattermann-Koch CO, HCl, AlCl₃, CuClBenzene, alkylbenzenesPara to alkyl groupsModerate to HighDirect formylation of simple arenes.[4][5]High pressure of CO, not suitable for phenols or anilines.[6][7]
Reimer-Tiemann CHCl₃, strong base (e.g., NaOH)Phenols, some heterocycles (e.g., indoles, pyrroles)[8]Primarily ortho to hydroxyl group[9][10]30-60%Ortho-selectivity for phenols, mild conditions.[9][11]Moderate yields, formation of byproducts.[11]
Duff Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA)Phenols, activated aromatic aminesOrtho to hydroxyl group[12][13]20-95%Avoids highly toxic reagents, good for ortho-hydroxybenzaldehydes.[1][14]Generally lower yields than V-H, can be inefficient.[13]
Sommelet Hexamethylenetetramine (HMTA), waterBenzyl halidesN/A (formylation of a benzylic carbon)70-85%Good yields for converting benzylic halides to aldehydes.[15][16]Limited to benzylic substrates.
Rieche Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)Electron-rich aromatics (e.g., mesitylene, phenols)[17]Para to activating groups81-89% (for mesitylene)[18]High yields for certain electron-rich arenes.Use of a potent lachrymator and moisture-sensitive reagents.

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanistic pathways of the Vilsmeier-Haack reaction and its key alternatives, providing a visual comparison of the reactive intermediates and overall transformation.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Arene Electron-rich Arene (Ar-H) Arene->Iminium_intermediate Electrophilic Attack Aldehyde Aryl Aldehyde (Ar-CHO) Iminium_intermediate->Aldehyde Hydrolysis H2O H₂O (workup)

Vilsmeier-Haack Reaction Mechanism

Alternative_Formylation_Mechanisms cluster_Reimer_Tiemann Reimer-Tiemann Reaction cluster_Duff Duff Reaction Phenol_RT Phenol Phenoxide Phenoxide Phenol_RT->Phenoxide Base Intermediate_RT Dichloromethyl Intermediate Phenoxide->Intermediate_RT Electrophilic Attack CHCl3_RT CHCl₃ + Base Dichlorocarbene :CCl₂ CHCl3_RT->Dichlorocarbene Dichlorocarbene->Intermediate_RT Aldehyde_RT Salicylaldehyde Intermediate_RT->Aldehyde_RT Hydrolysis Phenol_Duff Phenol Intermediate_Duff Benzylamine Intermediate Phenol_Duff->Intermediate_Duff Electrophilic Substitution HMTA HMTA + Acid Iminium_Duff Iminium Ion HMTA->Iminium_Duff Iminium_Duff->Intermediate_Duff Aldehyde_Duff o-Hydroxy- benzaldehyde Intermediate_Duff->Aldehyde_Duff Hydrolysis

Mechanisms of Reimer-Tiemann and Duff Reactions

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation/ Mixing Start->Reagent_Prep Reaction Reaction under Controlled Temperature Reagent_Prep->Reaction Quenching Quenching the Reaction Reaction->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis End End Analysis->End

General Experimental Workflow for Formylation

Detailed Experimental Protocols

1. Vilsmeier-Haack Formylation of Anisole

  • Materials: Anisole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloroethane (DCE), Sodium acetate, Ice, Diethyl ether, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, a solution of anisole (1 equiv.) in DMF is prepared.

    • The flask is cooled in an ice bath, and POCl₃ (1.1 equiv.) is added dropwise while maintaining the temperature below 10 °C.

    • The reaction mixture is stirred at room temperature for several hours (monitoring by TLC is recommended).

    • The reaction is quenched by pouring it onto crushed ice and a solution of sodium acetate.

    • The product is extracted with diethyl ether.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or distillation.

  • Expected Yield: For anisole, yields of p-anisaldehyde can range from 40-80% depending on the specific conditions and scale.[19]

2. Reimer-Tiemann Formylation of Phenol

  • Materials: Phenol, Chloroform (CHCl₃), Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl), Ethyl acetate.

  • Procedure:

    • A solution of phenol (1 equiv.) and sodium hydroxide (8 equiv.) in a mixture of ethanol and water (2:1) is heated to 70 °C.[20]

    • Chloroform (2 equiv.) is added dropwise over 1 hour.[20]

    • The resulting mixture is stirred for 3 hours at 70 °C.[20]

    • After cooling to room temperature, the ethanol is removed by evaporation.

    • The remaining aqueous solution is acidified with HCl to pH 4-5 and extracted with ethyl acetate.[20]

    • The organic layer is dried and concentrated, and the product is purified, typically by distillation, to separate the ortho and para isomers.

  • Expected Yield: The yield of salicylaldehyde (ortho-isomer) is typically around 40-50%, with a smaller amount of p-hydroxybenzaldehyde.[20]

3. Duff Reaction for the Formylation of Phenol

  • Materials: Phenol, Hexamethylenetetramine (HMTA), Glycerol, Boric acid, Sulfuric acid.

  • Procedure:

    • A mixture of glycerol and boric acid is heated to 150-160 °C to form glyceroboric acid.

    • A mixture of phenol (1 equiv.) and HMTA (1.2 equiv.) is added portion-wise to the hot glyceroboric acid.

    • The reaction mixture is maintained at 150-160 °C for 15-20 minutes.

    • After cooling, the mixture is hydrolyzed by adding a dilute solution of sulfuric acid.

    • The product, o-hydroxybenzaldehyde, is isolated by steam distillation.

  • Expected Yield: Yields can vary but are often in the range of 15-20% for phenol.[1]

4. Sommelet Reaction of Benzyl Chloride

  • Materials: Benzyl chloride, Hexamethylenetetramine (HMTA), 60% Ethanol (or 50% Acetic Acid), Hydrochloric acid (HCl).

  • Procedure:

    • In a flask, dissolve hexamine (1.2 equiv.) in 60% aqueous ethanol.[15]

    • Add benzyl chloride (1 equiv.) and reflux the mixture for about 2 hours.[15]

    • Add a 10% solution of hydrochloric acid and continue to reflux for another 15-20 minutes.[15]

    • After cooling, the benzaldehyde can be isolated by steam distillation or extraction.

  • Expected Yield: Typical yields for this reaction are around 70-75%.[15]

5. Rieche Formylation of Mesitylene

  • Materials: Mesitylene, Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Methylene chloride, Ice, Hydroquinone, Anhydrous sodium sulfate.

  • Procedure:

    • A solution of mesitylene (1.2 equiv.) in dry methylene chloride is cooled in an ice bath.[18]

    • Titanium tetrachloride (2 equiv.) is added, followed by the dropwise addition of dichloromethyl methyl ether (1 equiv.).[18]

    • The mixture is stirred in the ice bath for a short period and then at room temperature.

    • The reaction is worked up by pouring the mixture into crushed ice.

    • The organic layer is separated, washed, dried over anhydrous sodium sulfate (with a crystal of hydroquinone as a stabilizer), and concentrated.

    • The product, mesitaldehyde, is purified by vacuum distillation.

  • Expected Yield: Yields are reported to be in the range of 81-89%.[18]

Conclusion

While the Vilsmeier-Haack reaction remains a powerful and high-yielding method for the formylation of many electron-rich aromatic and heteroaromatic compounds, its limitations necessitate the consideration of alternative methodologies. The Reimer-Tiemann and Duff reactions offer valuable ortho-selectivity for phenols, with the latter avoiding the use of chlorinated solvents. For simple arenes, the Gattermann-Koch reaction is a direct, albeit challenging, option. The Sommelet reaction provides an efficient route to aldehydes from benzylic halides, and the Rieche formylation can give high yields for specific electron-rich substrates. The selection of the optimal formylation method will always depend on a careful evaluation of the substrate's reactivity, the desired regioselectivity, and the practical constraints of the laboratory setting. This guide provides the foundational data and protocols to make an informed decision for successful synthetic outcomes.

References

A Comparative Guide to Catalysts for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of this privileged heterocycle is a subject of ongoing research, with a diverse array of catalytic systems being developed. This guide provides an objective comparison of prominent catalytic methods, including transition-metal catalysis (copper, palladium, and gold), metal-free approaches, and modern photocatalytic strategies. Experimental data is presented to aid in catalyst selection based on desired reaction parameters such as yield, reaction time, and conditions.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, substrate scope, and environmental footprint of imidazo[1,2-a]pyridine synthesis. Below is a comparative summary of various catalytic systems based on quantitative data from representative literature.

Catalyst SystemCatalyst/LoadingReactantsSolventTemperature (°C)Time (h)Yield (%)Ref.
Copper-Catalyzed CuBr (10 mol%)2-Aminopyridine, (E)-N-methyl-N-(1-nitro-4-phenylbut-1-en-2-yl)anilineDMF801090[1]
Palladium-Catalyzed Pd(OAc)₂ (5 mol%)2-Aminopyridine, Phenylacetylene, BenzaldehydeDioxane1001285[2]
Gold-Catalyzed PicAuCl₂ (5 mol%)2-Amino-4-methylpyridine N-oxide, PhenylacetyleneDCM401572[3][4]
Metal-Free (Iodine) I₂ (10 mol%)2-Aminopyridine, AcetophenoneNone1000.592[5]
Photocatalytic Eosin Y (2 mol%)2-Aminopyridine, Ethylbenzene, NBSCH₃CNRoom Temp.1291[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below to facilitate reproducibility and adaptation.

Copper-Catalyzed Synthesis

Reaction: One-pot synthesis of 2-methyl-3-phenylimidazo[1,2-a]pyridine.[1]

Procedure: A mixture of 2-aminopyridine (1.0 mmol), (E)-N-methyl-N-(1-nitro-4-phenylbut-1-en-2-yl)aniline (1.2 mmol), and CuBr (0.1 mmol, 10 mol%) in DMF (5 mL) was stirred in a sealed tube under an air atmosphere at 80 °C for 10 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and quenched with water (20 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product.

Palladium-Catalyzed Synthesis

Reaction: Three-component synthesis of 2,3-diphenylimidazo[1,2-a]pyridine.[2]

Procedure: To a solution of 2-aminopyridine (1.0 mmol), phenylacetylene (1.2 mmol), and benzaldehyde (1.2 mmol) in dioxane (5 mL) in a sealed tube was added Pd(OAc)₂ (0.05 mmol, 5 mol%). The reaction mixture was heated at 100 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to give the pure product.

Gold-Catalyzed Synthesis

Reaction: Redox synthesis of 2-phenyl-7-methylimidazo[1,2-a]pyridine.[3][4]

Procedure: To a solution of 2-amino-4-methylpyridine N-oxide (0.5 mmol) and phenylacetylene (0.6 mmol) in dichloromethane (DCM, 5 mL) was added PicAuCl₂ (0.025 mmol, 5 mol%) and MsOH (0.025 mmol, 5 mol%). The mixture was stirred at 40 °C for 15 hours. The reaction mixture was then concentrated in vacuo, and the residue was purified by column chromatography on silica gel to afford the product.

Metal-Free (Iodine-Catalyzed) Synthesis

Reaction: Catalyst-free synthesis of 2-phenylimidazo[1,2-a]pyridine.[5]

Procedure: A mixture of 2-aminopyridine (1 mmol) and acetophenone (1 mmol) was heated to 100 °C. To this mixture, iodine (0.1 mmol, 10 mol%) was added portion-wise over 5 minutes. The reaction mixture was stirred at 100 °C for 30 minutes. After completion of the reaction, the mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with aqueous Na₂S₂O₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by recrystallization from ethanol.

Photocatalytic Synthesis

Reaction: Eosin Y-catalyzed synthesis of 2-phenylimidazo[1,2-a]pyridine.[6][7]

Procedure: In a 10 mL oven-dried Schlenk tube, 2-aminopyridine (0.2 mmol), ethylbenzene (0.4 mmol), N-bromosuccinimide (NBS, 0.24 mmol), and Eosin Y (0.004 mmol, 2 mol%) were dissolved in CH₃CN (2 mL). The tube was sealed and the mixture was stirred under irradiation from a 23 W CFL lamp at room temperature for 12 hours. Upon completion, the reaction mixture was quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄ and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel.

Mechanistic Pathways and Catalyst Selection

The synthesis of imidazo[1,2-a]pyridines can proceed through various mechanistic pathways depending on the chosen catalytic system. Understanding these pathways is crucial for optimizing reaction conditions and selecting the most appropriate catalyst for a specific transformation.

G cluster_0 Reactants cluster_1 Catalyst Activation cluster_2 Key Intermediate Formation cluster_3 Cyclization & Aromatization 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate Carbonyl/Alkyne/Other Carbonyl/Alkyne/Other Carbonyl/Alkyne/Other->Intermediate Catalyst Catalyst Activated Catalyst Activated Catalyst Catalyst->Activated Catalyst Energy (Light, Heat) Activated Catalyst->Intermediate Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized Intermediate->Imidazo[1,2-a]pyridine Catalyst Regeneration Catalyst Regeneration Cyclized Intermediate->Catalyst Regeneration Catalyst Regeneration->Catalyst

Caption: Generalized Catalytic Cycle for Imidazo[1,2-a]pyridine Synthesis.

The selection of an appropriate catalyst is a critical decision in the synthesis of imidazo[1,2-a]pyridines. The following workflow provides a logical approach to this process based on experimental goals and constraints.

G start Define Synthesis Goals q1 High Yield & Efficiency? start->q1 q2 Mild Conditions Required? q1->q2 No copper Consider Copper Catalysis q1->copper Yes q3 Metal Contamination a Concern? q2->q3 No photocatalysis Explore Photocatalysis q2->photocatalysis Yes metal_free Utilize Metal-Free (e.g., Iodine) q3->metal_free Yes pd_au Consider Pd or Au Catalysis (for specific transformations) q3->pd_au No

Caption: Catalyst Selection Workflow for Imidazo[1,2-a]pyridine Synthesis.

References

A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of imidazo[1,2-a]pyridine isomers, supported by experimental data. The strategic placement of substituents on the imidazo[1,2-a]pyridine core profoundly influences its pharmacological profile, impacting its anticancer, anti-inflammatory, and antimicrobial properties.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The biological activity of its derivatives is highly dependent on the nature and position of various substituents. This guide synthesizes data from multiple studies to offer a comparative analysis of how isomeric variations affect the biological efficacy of this versatile compound.

Anticancer Activity: A Tale of Positional Importance

The substitution pattern on the imidazo[1,2-a]pyridine ring is a critical determinant of its anticancer potential. Studies have shown that the placement of substituents at the C2, C3, and C7 positions can significantly modulate the cytotoxic and signaling pathway inhibitory activities of these compounds.

For instance, in the context of c-Met inhibition, a series of imidazo[1,2-a]pyridine derivatives were evaluated, revealing that while initial modifications at the C7 and C8 positions did not drastically alter activity, further optimization of other parts of the molecule led to a potent inhibitor, 22e, with an IC50 of 3.9 nM against c-Met kinase.[1] In another study, a series of 3-aminoimidazo[1,2-a]pyridine compounds were synthesized, and their cytotoxicity was evaluated against various cancer cell lines. Compounds with a para-chlorophenyl group at C3 and either a nitro or methyl-substituted phenyl ring at C2 demonstrated potent anticancer activity against colon (HT-29) and melanoma (B16F10) cancer cell lines.[2] Specifically, compound 14 , with a tolyl moiety at C2 and a p-chlorophenyl amine at C3, showed an IC50 of 21.75 µM against B16F10 cells.[2]

Furthermore, a study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line demonstrated strong cytotoxic effects for IP-5 and IP-6, with IC50 values of 45µM and 47.7µM, respectively, while IP-7 was less potent with an IC50 of 79.6µM.[3][4]

Comparative Anticancer Activity Data
Compound/IsomerTarget/Cell LineIC50 (µM)Reference
22e c-Met Kinase0.0039[1]
Compound 12 HT-29 (colon)48.31[2]
Compound 14 HT-29 (colon)44.45[2]
Compound 18 B16F10 (melanoma)14.39[2]
Compound 14 B16F10 (melanoma)21.75[2]
IP-5 HCC1937 (breast)45[3][4]
IP-6 HCC1937 (breast)47.7[3][4]
IP-7 HCC1937 (breast)79.6[3][4]
2a (PI3 Kinase p110alpha Inhibitor)p110alpha0.67[5]
2g (PI3 Kinase p110alpha Inhibitor)p110alpha0.0018[5]
12 (PI3 Kinase p110alpha Inhibitor)p110alpha0.0028[5]

Anti-inflammatory Activity: Targeting Key Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key signaling pathways such as Wnt/β-catenin and the modulation of cyclooxygenase (COX) enzymes.

A study investigating a series of imidazo[1,2-a]pyridines as inhibitors of the Wnt/β-catenin signaling pathway identified several derivatives capable of inhibiting this pathway in a luciferase reporter assay.[6] The most active compounds were found to downregulate the expression of Wnt target genes like c-myc and cyclin D1.[6]

In another investigation, imidazo[1,2-a]pyridine carboxylic acid derivatives were evaluated for their anti-inflammatory activity.[7] Docking analysis indicated binding to COX-1 and COX-2 active sites, with 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibiting COX-2.[7] This compound, along with imidazo[1,2-a]pyridine-2-carboxylic acid, was more efficient at inhibiting carrageenan-induced edema than indomethacin.[7]

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Wnt_Signaling_Inhibition cluster_receptor Cell Membrane cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TargetGenes Target Genes (c-myc, Cyclin D1) TCF_LEF->TargetGenes Transcription ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->BetaCatenin Inhibition

Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity: Structure-Activity Relationship Insights

The antimicrobial potential of imidazo[1,2-a]pyridines is also heavily influenced by their substitution patterns. Structure-activity relationship (SAR) studies have indicated that the nature of the substituent on the phenyl ring at the C2 position and the substituent at the C7 position are key determinants of antibacterial activity.[8]

One study highlighted that compounds with groups having positive sigma and positive bi values were significantly more active.[8] Conversely, increasing the molar refractivity of the substitution pattern was found to sharply decrease antibacterial activity.[8]

dot

SAR_Antimicrobial ImidazoPyridine Imidazo[1,2-a]pyridine Core C2_Sub C2-Position (Phenyl Ring Substituent) ImidazoPyridine->C2_Sub C7_Sub C7-Position Substituent ImidazoPyridine->C7_Sub Activity Antimicrobial Activity C2_Sub->Activity Influences C7_Sub->Activity Influences

Caption: Key positions influencing the antimicrobial activity of imidazo[1,2-a]pyridines.

Experimental Protocols

Cell Viability (MTT) Assay

The cytotoxic effects of imidazo[1,2-a]pyridine compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3][4]

Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay is used to screen for compounds that inhibit the Wnt/β-catenin signaling pathway.

  • Cell Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After transfection, the cells are treated with the test compounds for a defined period.

  • Wnt Pathway Activation: The Wnt pathway is activated, for example, by treating the cells with Wnt3a conditioned medium.

  • Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compounds on Wnt/β-catenin signaling.[6]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of the compounds.

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle are administered orally or intraperitoneally.

  • Edema Induction: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.[7]

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Experimental_Workflow cluster_Anticancer Anticancer Activity Assessment cluster_Antiinflammatory Anti-inflammatory Activity Assessment A1 Cell Seeding A2 Compound Treatment A1->A2 A3 MTT Assay A2->A3 A4 IC50 Determination A3->A4 B1 Animal Grouping & Dosing B2 Carrageenan Injection B1->B2 B3 Paw Volume Measurement B2->B3 B4 Calculate % Inhibition B3->B4

Caption: General experimental workflows for assessing biological activities.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde with structurally related imidazo[1,2-a]pyridine derivatives. The data presented is essential for the unambiguous identification and characterization of these important heterocyclic scaffolds, which are prevalent in medicinal chemistry and drug discovery.

The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds. The introduction of a methyl group at the 2-position and a carbaldehyde group at the 3-position significantly influences the molecule's electronic properties and reactivity, which is reflected in its spectroscopic signatures. This guide summarizes key spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis) to aid researchers in distinguishing and characterizing these compounds.

Structural Overview of Compared Compounds

To visualize the structural relationships between the compounds discussed, the following diagram illustrates their core scaffold and substitution patterns.

G Structural Relationship of Compared Imidazo[1,2-a]pyridines A Imidazo[1,2-a]pyridine Core B This compound (Target Compound) A->B  R1=CH3, R2=CHO C Imidazo[1,2-a]pyridine-3-carbaldehyde (Unsubstituted at C2) A->C  R1=H, R2=CHO D 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (Phenyl at C2) A->D  R1=Ph, R2=CHO E 2,5-Dimethylimidazo[1,2-a]pyridine (Related Methylated Derivative) A->E  R1=CH3, R2=H, 5-CH3 G General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Formula (HRMS) Purification->MS IR FTIR Spectroscopy - Identify Functional Groups (e.g., C=O, C=N) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity - Determine 3D Structure Purification->NMR UV UV-Vis Spectroscopy - Analyze Electronic Transitions - Conjugation Purification->UV Structure Structure Elucidation MS->Structure IR->Structure NMR->Structure UV->Structure

A Comparative Guide to Assessing the Purity of Synthesized 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. Ensuring the purity of this compound is critical for the reliability and reproducibility of research data, particularly in the context of drug development where impurities can have significant impacts on efficacy and safety. This document outlines key analytical techniques, provides detailed experimental protocols, and compares the performance of the target compound with relevant alternatives.

Physicochemical Properties and Comparison with Alternatives

A fundamental step in purity assessment is the comparison of the synthesized compound's physicochemical properties with literature values and those of structurally similar molecules. This initial analysis can provide a rapid indication of purity.

Table 1: Physicochemical Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound (Target) C₉H₈N₂O160.17Not reported, expected to be crystalline solid-
Imidazo[1,2-a]pyridine-3-carbaldehyde (Alternative 1)C₈H₆N₂O146.15127-129[1]Crystalline solid
2-Chloro-3-formylpyridine (Alternative 2)C₆H₄ClNO141.5650-54[2]White to yellow powder/crystal[2]

Spectroscopic and Chromatographic Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for a thorough purity analysis, allowing for both qualitative identification and quantitative determination of the target compound and any potential impurities.

Table 2: Spectroscopic and Chromatographic Data Comparison

TechniqueThis compound (Expected)Imidazo[1,2-a]pyridine-3-carbaldehyde (Literature Data)2-Chloro-3-formylpyridine (Literature Data)
¹H NMR Signals for methyl, aromatic, and aldehyde protons.¹H NMR (CDCl₃, 400 MHz): δ = 10.05 (s, 1H), 9.64 (d, J = 7.1 Hz, 1H), 8.44 (s, 1H), 7.81 (dd, J = 6.4, 2.8 Hz, 2H), 7.68 – 7.64 (m, 1H), 7.54 – 7.49 (m, 3H)[3]¹H NMR (D₆ DMSO, 300 MHz) δ 10.28 (s, 1H), 8.67 (dd, 1H, J= 2.2, 4.8 Hz), 8.27 (dd, 1 H, J = 2.2, 7.7 Hz), 7.60-7.70 (m, I H)[4]
¹³C NMR Signals for methyl, aromatic, and carbonyl carbons.¹³C NMR (CDCl₃, 100 MHz): δ = 180.0, 164.7, 158.9, 146.8, 131.9, 131.2, 130.0, 129.7, 128.9, 128.3, 121.2, 119.3, 114.3[3]-
HPLC Purity >98% (typical target)>98%≥ 98% (GC)[2]
Mass Spec. Expected [M+H]⁺ at m/z 161.07Expected [M+H]⁺ at m/z 147.06Expected M⁺ at m/z 141.00

Experimental Protocols

Detailed methodologies for the synthesis and purification of the target compound, along with protocols for key analytical techniques, are provided below.

Synthesis of this compound (Vilsmeier-Haack Reaction)

This protocol is adapted from the general Vilsmeier-Haack formylation of electron-rich heterocycles[5][6].

Diagram 1: Vilsmeier-Haack Synthesis Workflow

G Synthesis of this compound cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_reagent cool to 0-5°C POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier_reagent slow addition Reaction_mix Reaction Mixture Vilsmeier_reagent->Reaction_mix add dropwise at 0-5°C Start_mat 2-Methylimidazo[1,2-a]pyridine in DMF Start_mat->Reaction_mix Reaction_mix->Reaction_mix Heat to 90°C Quench Quench with ice water & neutralize Reaction_mix->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Column Chromatography (Silica gel) Concentrate->Purify Final_product This compound Purify->Final_product Yields pure product

Caption: Workflow for the synthesis of this compound.

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent in situ.

  • Dissolve 2-methylimidazo[1,2-a]pyridine in a separate portion of DMF.

  • Add the solution of 2-methylimidazo[1,2-a]pyridine dropwise to the Vilsmeier reagent, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Purity Assessment Workflow

A systematic approach is crucial for the comprehensive assessment of the synthesized compound's purity.

Diagram 2: Purity Assessment Workflow

G Purity Assessment of Synthesized Compound cluster_preliminary Preliminary Checks cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Purity Synthesized_Product Synthesized this compound TLC Thin Layer Chromatography (TLC) Synthesized_Product->TLC Initial spot analysis MP Melting Point Determination TLC->MP If single spot NMR NMR Spectroscopy (¹H & ¹³C) MP->NMR If sharp melting range MS Mass Spectrometry (MS) NMR->MS Structural confirmation IR FT-IR Spectroscopy MS->IR Functional group analysis HPLC High-Performance Liquid Chromatography (HPLC) IR->HPLC Quantitative purity Final_Purity Final Purity Determination (%) HPLC->Final_Purity

Caption: General workflow for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of imidazo[1,2-a]pyridine derivatives[7][8].

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

  • A typical starting gradient could be 10-90% B over 20 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of the main peak from any impurities.

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound. Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Instrumentation: A 300 MHz or higher field NMR spectrometer. Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the structure of this compound.

Melting Point Determination

Procedure:

  • Ensure the sample is completely dry.

  • Pack a small amount of the crystalline solid into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A pure compound should exhibit a sharp melting range of 1-2 °C.

Conclusion

The purity of synthesized this compound must be rigorously assessed to ensure the validity of subsequent research and development activities. A multi-technique approach, combining physical characterization, spectroscopy, and chromatography, is paramount. By comparing the experimental data of the synthesized compound with literature values for related structures and employing the detailed protocols provided, researchers can confidently determine the purity of their product. The provided workflows and experimental parameters serve as a robust starting point for establishing a comprehensive quality control process.

References

A Comparative Guide to the Quantum Yield of Fluorescent Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Their rigid, planar structure and extended π-conjugated system often lead to strong fluorescence, making them valuable scaffolds for the development of fluorescent probes, imaging agents, and optoelectronic materials.[2] The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for these applications. This guide provides a comparative analysis of the quantum yields of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed methodologies.

Unlocking Fluorescence: The Influence of Molecular Structure

The quantum yield of imidazo[1,2-a]pyridine derivatives is highly sensitive to their substitution pattern. Generally, the introduction of electron-donating groups (EDGs) or the extension of π-conjugation tends to enhance fluorescence intensity and quantum yield.[2][3] Conversely, the presence of electron-withdrawing groups (EWGs) can sometimes lead to a decrease in fluorescence, although the effect can be more complex and dependent on the specific substitution pattern.[3]

Comparative Quantum Yield Data

The following table summarizes the quantum yield (ΦF) of a selection of fluorescent imidazo[1,2-a]pyridine derivatives from the literature. The data is presented to facilitate comparison between different substitution patterns and their impact on fluorescence efficiency.

DerivativeSubstituentsSolventQuantum Yield (ΦF)Reference(s)
2-Phenylimidazo[1,2-a]pyridineR2 = PhenylDichloromethane0.22 - 0.61[2]
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineR2 = 4-MethoxyphenylDichloromethaneHigh[2]
2-Naphthylimidazo[1,2-a]pyridineR2 = NaphthylNot SpecifiedIncreased[2]
3-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridineR2 = Phenyl, R3 = CH2OHNot SpecifiedIncreased[4]
2-(4-Aminophenyl)imidazo[1,2-a]pyridineR2 = 4-AminophenylPolar SolventsShifted to Visible
V-shaped bis-Imidazo[1,2-a]pyridinesVaried electron-donating and -accepting groupsNot Specified0.17 - 0.51[5]
Imidazo[1,2-a]pyridines with extended π-conjugationπ-expanded systemsNot SpecifiedIncreased[3]
3-(4-methoxyphenyl)-1-phenylbenzo[2][5]imidazo[1,2-a]pyridineFused ring systemH2O–EtOH (8:2, v/v)0.37[6]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone.[5] This reaction can be performed under conventional heating or using microwave irradiation for faster reaction times and often improved yields.[7]

Typical Procedure (Microwave-Assisted):

  • To a microwave vial, add the substituted 2-aminopyridine (1 mmol), the α-haloketone (1.2 mmol), and a suitable solvent (e.g., ethanol, DMF).

  • The reaction mixture is then subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10-30 minutes).

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a comparative method, referencing a standard with a known quantum yield.[8]

Procedure:

  • Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

  • Solution Preparation: A series of solutions of both the standard and the imidazo[1,2-a]pyridine derivative are prepared in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Spectroscopic Measurements: The absorption and fluorescence spectra of all solutions are recorded. The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard.

  • Quantum Yield Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd × (msample / mstd) × (ηsample² / ηstd²)

    where:

    • Φstd is the quantum yield of the standard.

    • msample and mstd are the slopes of the linear fits of the integrated fluorescence intensity versus absorbance plots for the sample and the standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively.

Visualizing Mechanisms and Pathways

The application of fluorescent imidazo[1,2-a]pyridine derivatives often involves their interaction with biological systems or their response to specific analytes. These processes can be effectively visualized using diagrams.

Inhibition of the AKT/mTOR Signaling Pathway

Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[9]

AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->PI3K inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway by an imidazo[1,2-a]pyridine derivative.
Fluorescent Probe for Mercury(II) Detection

Imidazo[1,2-a]pyridine-based probes can be designed to detect metal ions like Hg²⁺ through a change in their fluorescence properties upon binding.

Mercury_Detection Probe_NonFluorescent Imidazo[1,2-a]pyridine Probe (Non-fluorescent) Probe_Hg_Complex Probe-Hg²⁺ Complex (Fluorescent) Probe_NonFluorescent->Probe_Hg_Complex Hg2 Hg²⁺ Light_Out Fluorescence Probe_Hg_Complex->Light_Out Light_In Excitation Light Light_In->Probe_Hg_Complex

Mechanism of a fluorescent turn-on probe for Hg²⁺ detection based on an imidazo[1,2-a]pyridine scaffold.

References

evaluating the efficacy of different synthetic routes to 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a formyl group at the C3 position of the 2-methylimidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of the efficacy of different synthetic routes to this compound, offering a comprehensive overview of key methodologies. The comparison includes the traditional Vilsmeier-Haack reaction, a modern copper-catalyzed approach, and explores the potential of ortho-lithiation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the evaluated synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Vilsmeier-Haack Formylation

ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
POCl₃, DMFDichloromethane0 to rt4~85Adapted from similar substrates

Table 2: Copper-Catalyzed C3-Formylation

CatalystOxidantFormyl SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Cu(OAc)₂O₂DMSODMSO1201282(Cao et al., 2015)[1][2][3]

Table 3: Ortho-Lithiation and Formylation (Representative)

Lithiating AgentFormylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
n-BuLi/LDADMFTHF-78 to rt2-4VariableGeneral Method[4][5][6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich heterocyclic compounds.[7][8][9][10]

Experimental Protocol:

To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane (10 mL) cooled to 0 °C under a nitrogen atmosphere, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of anhydrous N,N-dimethylformamide (DMF, 3.0 eq). The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Copper-Catalyzed C3-Formylation with DMSO

This modern approach utilizes dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent, with copper acetate as the catalyst and molecular oxygen as the oxidant.[1][2][3]

Experimental Protocol:

A mixture of 2-methylimidazo[1,2-a]pyridine (1.0 eq) and copper(II) acetate (Cu(OAc)₂, 0.1 eq) in dimethyl sulfoxide (DMSO, 5 mL) is placed in a reaction vessel. The vessel is flushed with oxygen, and an oxygen-filled balloon is attached. The reaction mixture is then stirred at 120 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.

Ortho-Lithiation and Formylation

Directed ortho-lithiation offers a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[4][5][6] While a specific protocol for the formylation of 2-methylimidazo[1,2-a]pyridine is not extensively documented, the following general procedure for related substrates can be adapted.

Experimental Protocol:

To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at -78 °C, a solution of n-butyllithium (n-BuLi, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) is added dropwise. The mixture is stirred at -78 °C for 1-2 hours. Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships within the described synthetic routes.

G General Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) start->reaction_setup reagents Reagents & Solvents reagents->reaction_setup reaction_progress Reaction in Progress (Stirring, Monitoring) reaction_setup->reaction_progress quenching Quenching reaction_progress->quenching extraction Extraction quenching->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: General workflow for the synthesis of this compound.

G Vilsmeier-Haack Formylation Pathway start 2-Methylimidazo[1,2-a]pyridine intermediate Electrophilic Attack (Formation of Iminium Intermediate) start->intermediate reagents POCl3 + DMF (Vilsmeier Reagent Formation) reagents->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Vilsmeier-Haack formylation reaction pathway.

G Copper-Catalyzed C3-Formylation Pathway start 2-Methylimidazo[1,2-a]pyridine activation C-H Activation at C3 start->activation catalyst Cu(OAc)2 Catalyst catalyst->activation oxidant O2 (Oxidant) oxidant->activation formyl_source DMSO (Formyl Source) formylation Formylation formyl_source->formylation activation->formylation product This compound formylation->product

Caption: Copper-catalyzed C3-formylation reaction pathway.

G Ortho-Lithiation and Formylation Pathway start 2-Methylimidazo[1,2-a]pyridine lithiated_intermediate 3-Lithio-2-methylimidazo[1,2-a]pyridine start->lithiated_intermediate Lithiating Agent lithiating_agent n-BuLi or LDA (Deprotonation at C3) quenching Quenching with DMF lithiated_intermediate->quenching formylating_agent DMF (Formylating Agent) formylating_agent->quenching hydrolysis Hydrolysis quenching->hydrolysis product This compound hydrolysis->product

Caption: Ortho-lithiation and formylation reaction pathway.

References

Cross-Validation of Analytical Data for 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a significant heterocyclic compound in medicinal chemistry and drug discovery. By presenting a comparative analysis with structurally related alternatives, this document aims to offer a reliable reference for its identification, characterization, and quality control. The information is supported by experimental data and detailed methodologies for key analytical techniques.

Compound Profiles and Comparative Analytical Data

This section summarizes the key physical and spectral properties of this compound and two notable alternatives: Imidazo[1,2-a]pyridine-3-carbaldehyde and 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. The data is compiled from various scientific sources to facilitate a clear comparison.

Table 1: Physical and Molecular Properties

PropertyThis compoundImidazo[1,2-a]pyridine-3-carbaldehyde2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS Number 30384-93-1[[“]]6188-43-8[2][3]3672-39-7
Molecular Formula C₉H₈N₂O[[“]]C₈H₆N₂O[2][3]C₁₄H₁₀N₂O
Molecular Weight 160.17 g/mol [[“]]146.15 g/mol [2][3]222.24 g/mol
Appearance Yellow SolidNot specifiedWhite Solid
Melting Point 118-120 °CNot specified134-136 °C

Table 2: ¹H NMR Spectral Data (CDCl₃, δ in ppm)

ProtonThis compoundImidazo[1,2-a]pyridine-3-carbaldehyde2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
-CHO 10.05 (s, 1H)10.04 (s, 1H)10.10 (s, 1H)
-CH₃ 2.70 (s, 3H)--
Aromatic H 9.58 (d, J=6.8 Hz, 1H), 7.71 (d, J=9.0 Hz, 1H), 7.42 (t, J=7.8 Hz, 1H), 7.01 (t, J=6.8 Hz, 1H)9.65 (d, J=6.8 Hz, 1H), 8.13 (s, 1H), 7.80 (d, J=9.0 Hz, 1H), 7.60 (t, J=7.9 Hz, 1H), 7.14 (t, J=6.8 Hz, 1H)9.64 (d, J=7.1 Hz, 1H), 8.44 (s, 1H), 7.81 (dd, J=6.4, 2.8 Hz, 2H), 7.66 (m, 1H), 7.52 (m, 3H)

Table 3: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

CarbonThis compoundImidazo[1,2-a]pyridine-3-carbaldehyde2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
-CHO 179.2179.1180.0
-CH₃ 14.5--
Aromatic C 152.1, 146.2, 131.5, 129.8, 122.1, 118.0, 114.9, 114.2156.9, 147.7, 132.1, 131.3, 130.6, 124.5, 120.7, 117.5, 115.5164.7, 158.9, 146.8, 131.9, 131.2, 130.0, 129.7, 128.9, 128.3, 121.2, 119.3, 114.3

Table 4: Mass Spectrometry and IR Data

ParameterThis compoundImidazo[1,2-a]pyridine-3-carbaldehyde2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
MS (m/z) [M+H]⁺: 161.07[M+H]⁺: 147.06[M+H]⁺: 223.09
IR (cm⁻¹) 1670 (C=O, aldehyde)1665 (C=O, aldehyde)1668 (C=O, aldehyde)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of aromatic aldehydes and imidazopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

  • Analysis Mode: Positive ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Data was acquired over a mass-to-charge (m/z) range of 50-500.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample was analyzed as a KBr pellet. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum was baseline-corrected and the frequencies of significant absorption bands were recorded.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 360 nm.

  • Sample Preparation: The sample was dissolved in the mobile phase to a suitable concentration (e.g., 10 µg/mL).

Visualized Experimental Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the analytical workflow and structural relationships for the cross-validation of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation synthesis Synthesis of This compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-HRMS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC Analysis purification->hplc confirmation Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation comparison Comparison with Alternative Compounds comparison->confirmation

Caption: Analytical workflow for the synthesis, purification, and characterization of this compound.

structural_comparison cluster_alternatives Structural Alternatives main_compound This compound alt1 Imidazo[1,2-a]pyridine-3-carbaldehyde (demethylated analogue) main_compound->alt1 Structural Relationship alt2 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (phenyl analogue) main_compound->alt2 Structural Relationship

Caption: Structural relationship between the target compound and its analytical alternatives.

hypothetical_pathway receptor GPCR g_protein G Protein receptor->g_protein effector Adenylyl Cyclase g_protein->effector second_messenger cAMP effector->second_messenger pka PKA second_messenger->pka target_protein Target Protein pka->target_protein cellular_response Cellular Response target_protein->cellular_response compound Imidazopyridine Derivative compound->receptor Agonist

Caption: Hypothetical signaling pathway involving an imidazopyridine derivative as a GPCR agonist.

References

Performance Benchmarking of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde-Based Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of fluorescent probes derived from the 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde scaffold for the detection of key analytes: ferric ions (Fe³⁺), mercuric ions (Hg²⁺), and nerve agent simulants. The performance of these probes is benchmarked against established alternative fluorescent probes, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and illustrative diagrams of synthetic pathways and sensing mechanisms are included to facilitate practical implementation.

Performance Comparison

The efficacy of a fluorescent probe is determined by several key performance indicators, including its limit of detection (LOD), quantum yield (Φ), response time, and selectivity. The following tables summarize these metrics for this compound-based probes and their alternatives.

Table 1: Performance Comparison for Fe³⁺ Detection
Probe TypeProbe Name/DescriptionLimit of Detection (LOD)Quantum Yield (Φ)Response TimeSensing MechanismReference
Imidazo[1,2-a]pyridine-Based Fused Imidazopyridine4.0 ppb--Turn-on[1][2][3]
Cyanoimidazopyridine (SS1)Micromolar range0.878-Turn-off[4][5]
Imidazo[1,2-a]Pyridine-based LK6.9 x 10⁻⁸ M--On-off-on[6]
Alternative Probes Naphthalimide-Schiff Base (NDSM)Nanomolar range0.28RapidOn-Off-On[7]
Triazole-substituted Acridinedione (AR-2)1.05 x 10⁻⁷ M-RapidTurn-off[6]
o-aminobenzene-hydroxyjulolidine Schiff base (ABJ-MS)---Fluorescence enhancement[8]
Table 2: Performance Comparison for Hg²⁺ Detection
Probe TypeProbe Name/DescriptionLimit of Detection (LOD)Quantum Yield (Φ)Response TimeSensing MechanismReference
Imidazo[1,2-a]pyridine-Based Fused Imidazopyridine1.0 ppb--Turn-off[1][2][3]
Imidazo[1,2-a]pyridine-functionalized xanthene (Rh-Ip-Hy)---Turn-on[9][10][11]
Alternative Probes Imidazo[4,5-b]phenazine-2-thione (CW)0.167 nM--Ratiometric[12]
1,8-diaminonaphthalene functionalized LUS-1 (DAN-LUS-1)8.5 x 10⁻⁸ M---[13]
Pyridine-2,6-dicarboxamide-based sensor0.0066 µM--Quenching[7]
Table 3: Performance Comparison for Nerve Agent Simulant (DCP/DCNP) Detection
Probe TypeProbe Name/DescriptionAnalyteLimit of Detection (LOD)Response TimeSensing MechanismReference
Imidazo[1,2-a]pyridine-Based Fused Heterocyclic ESIPT Probe (6b)DCP0.6 µMSecondsColorimetric/Fluorometric[5][14]
Hydroxyl-functionalized Imidazo[1,2-a]pyridine (Probe 2)DCNP0.54 µM-Turn-off[5]
Alternative Probes Fluorescein-based probeDCP16 ppb< 3 secondsTurn-off[15]
Quinoxalinone-styrene pyridine (PQSP)DCP3 ppb (vapor)< 3 secondsICT[16]
Naphthalimide-based probeDCP5.5 nM-Turn-on[8]

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffold, a representative Schiff base probe, and the general procedures for fluorescence sensing and cell imaging are provided below.

Synthesis of this compound

The foundational scaffold can be synthesized via a Vilsmeier-Haack reaction.

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Cool N,N-Dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.

  • Add 2-Methylimidazo[1,2-a]pyridine portion-wise to the mixture.

  • Heat the reaction mixture at 90 °C for 1-2 hours.

  • Cool the mixture to 0 °C and neutralize with a saturated solution of sodium carbonate (Na₂CO₃).

  • Extract the product with dichloromethane (DCM).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Representative Schiff Base Probe

A common strategy to develop fluorescent probes from the carbaldehyde scaffold is through the formation of a Schiff base.

Materials:

  • This compound

  • An appropriate aromatic amine (e.g., 2-aminophenol)

  • Ethanol or Methanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the selected aromatic amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.[17]

General Protocol for Fluorescence Sensing

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of the analytes and potential interfering ions.

  • Buffer solution (e.g., HEPES, PBS) at the desired pH.

Procedure:

  • Prepare a series of test solutions by diluting the analyte stock solution to various concentrations in the chosen buffer.

  • To each test solution, add a specific aliquot of the probe stock solution to achieve the final desired probe concentration (typically in the micromolar range).

  • Incubate the solutions for a specified period to allow for the reaction between the probe and the analyte.

  • Measure the fluorescence emission spectra of the solutions using a fluorescence spectrophotometer at a predetermined excitation wavelength.

  • For selectivity studies, repeat the measurement with various potentially interfering ions.

  • The limit of detection (LOD) is typically calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.

General Protocol for Live Cell Imaging

Materials:

  • Live cells (e.g., HeLa cells) cultured on a suitable imaging dish.

  • Cell culture medium (e.g., DMEM).

  • Fluorescent probe stock solution.

  • Analyte stock solution.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Culture the cells to an appropriate confluency in an imaging dish.

  • Wash the cells with PBS.

  • Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration (e.g., 30 minutes).

  • Wash the cells again with PBS to remove any excess probe.

  • Image the cells using a fluorescence microscope to observe the basal fluorescence.

  • Introduce the analyte to the cells at the desired concentration and incubate for a specific time.

  • Acquire fluorescence images at different time points to monitor the change in intracellular fluorescence.[2][9]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the application of this compound-based probes.

G Synthesis of Schiff Base Fluorescent Probes cluster_reactants Reactants cluster_reaction Reaction Conditions 2_Methylimidazo_pyridine_carbaldehyde This compound Schiff_Base_Probe Schiff Base Fluorescent Probe 2_Methylimidazo_pyridine_carbaldehyde->Schiff_Base_Probe Condensation Aromatic_Amine Aromatic Amine (e.g., 2-aminophenol) Aromatic_Amine->Schiff_Base_Probe Solvent Solvent (Ethanol/Methanol) Solvent->Schiff_Base_Probe Catalyst Catalyst (Acetic Acid) Catalyst->Schiff_Base_Probe Heat Heat (Reflux) Heat->Schiff_Base_Probe

Caption: Synthesis of Schiff Base Probes.

Caption: "Turn-On" vs. "Turn-Off" Sensing.

G Experimental Workflow for Fluorescence Sensing Start Start Prepare_Solutions Prepare Probe and Analyte Stock Solutions Start->Prepare_Solutions Mix Mix Probe and Analyte in Buffer Solution Prepare_Solutions->Mix Incubate Incubate for a Defined Time Mix->Incubate Measure_Fluorescence Measure Fluorescence Spectrum Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Determine LOD, etc.) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Fluorescence Sensing Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel now have access to a comprehensive guide outlining the proper disposal procedures for 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide provides essential safety and logistical information, ensuring the safe handling and disposal of this chemical compound in a laboratory setting. Adherence to these protocols is critical for minimizing environmental impact and ensuring the safety of all personnel.

Immediate Safety Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety goggles or a face shield to protect from splashes.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A lab coat to protect clothing and skin.

All handling and disposal preparation should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] An eyewash station and safety shower should be readily accessible.[2]

Waste Segregation and Storage

Proper segregation of chemical waste is the foundational step in compliant disposal.

  • Waste Container: Collect waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a non-reactive material, such as glass or polyethylene.[3]

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be recorded.[3]

  • Segregation: Do not mix this waste with other chemical waste streams. It is particularly important to keep it separate from:

    • Acids

    • Bases

    • Oxidizing agents[1]

    • Amines[1]

Disposal Procedures

The disposal of this compound must be managed through a licensed hazardous waste disposal service.[4] Do not discharge this chemical into the environment, including drains or sewers.

Solid Waste Disposal

For the disposal of solid this compound powder or contaminated materials (e.g., weighing paper, gloves):

  • Collection: Carefully sweep up any solid material and place it into the designated hazardous waste container.[1] Avoid generating dust.

  • Container Sealing: Once collection is complete, securely seal the container.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Liquid Waste Disposal

For solutions containing this compound:

  • Collection: Pour the liquid waste into a designated hazardous waste container suitable for liquids.

  • Container Sealing and Storage: Securely seal the container and store it in a designated, well-ventilated waste accumulation area, following the same storage requirements as for solid waste.

  • Neutralization (if applicable): While some aldehydes can be oxidized to less toxic carboxylic acids, this should only be attempted by trained personnel following a validated and approved institutional protocol.[5][6] Without a specific, validated procedure for this compound, it is recommended to dispose of it as hazardous waste.

Empty Container Disposal

Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5] The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can typically be disposed of through regular laboratory glass or plastic recycling, in accordance with institutional policies.

Quantitative Data Summary

ParameterInformationSource
Chemical State SolidAssumed
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[1][3]
Incompatible Materials Bases, Amines, Oxidizing agents[1]
Disposal Method Approved waste disposal plant[1]
Environmental Release Should not be released into the environment[1]

Experimental Protocols

Protocol for Triple-Rinsing Empty Containers:

  • Select a solvent in which this compound is soluble (e.g., acetone, ethanol).

  • Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.

  • Securely cap and shake the container.

  • Pour the rinsate into the designated hazardous liquid waste container.

  • Repeat steps 2-4 two more times.

  • Deface the original label on the empty container and dispose of it according to institutional guidelines.

Disposal Workflow

DisposalWorkflow start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Sweep/Place in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Pour into Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Container in a Cool, Dry, Well-Ventilated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->store_waste ehs_pickup Arrange for Pickup by EHS/Licensed Contractor store_waste->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-93-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related compounds are classified as hazardous. They can be combustible liquids, harmful if swallowed, and may cause severe skin burns, eye damage, allergic skin reactions, and respiratory irritation. Some analogous compounds are considered fatal if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber is a preferred option for chemical protection).[4]To prevent skin contact, which can cause irritation, burns, and potential absorption.[3] Double gloving is recommended when compounding hazardous drugs.[5][6]
Eye and Face Protection Safety glasses with side-shields and a face shield, or chemical safety goggles.To protect against splashes that can cause severe eye damage.[1][7]
Skin and Body Protection A flame-retardant lab coat worn over long pants and closed-toe shoes.[4] A chemical-resistant apron should be considered for larger quantities.To protect the skin from contact with the chemical.[1][2]
Respiratory Protection A NIOSH-approved respirator is required when vapors or aerosols may be generated.[1] This could include an N-95 or higher-level respirator depending on the scale of work.To prevent inhalation, which can be harmful or fatal.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure an eyewash station and safety shower are readily accessible.[3]

    • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Donning PPE:

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Chemical:

    • Avoid breathing dust, vapor, mist, or gas.[2][3]

    • Avoid contact with skin and eyes.[3]

    • Do not eat, drink, or smoke when using this product.[1]

    • Use only non-sparking tools if the compound is in a flammable solvent.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][3]

    • Recommended storage is under an inert gas (e.g., nitrogen or argon) at 2-8 °C.[1][9]

    • Store locked up or in an area accessible only to authorized personnel.[1]

  • In Case of a Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

    • Do not let the product enter drains.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container.

  • Disposal:

    • Dispose of the waste through an approved hazardous waste disposal company.[1][2] Do not dispose of it down the drain or in regular trash.

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow start Start: Obtain Chemical prep Preparation: - Work in Fume Hood - Verify Eyewash/Shower start->prep Before Handling ppe Don PPE: - Lab Coat - Gloves (Nitrile) - Goggles & Face Shield - Respirator (if needed) prep->ppe handle Chemical Handling: - Avoid Inhalation & Contact - No Ignition Sources ppe->handle storage Storage: - Tightly Closed Container - Cool, Dry, Ventilated - Inert Atmosphere (2-8°C) handle->storage After Use spill Spill Response handle->spill If Spill Occurs disposal Waste Disposal: - Collect in Labeled Container - Use Approved Vendor handle->disposal Generate Waste end End of Procedure storage->end Securely Stored spill->disposal disposal->end Waste Removed

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.